Cycloolivil
Descripción
Isoolivil has been reported in Gmelina asiatica, Eucommia ulmoides, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIQZCNOUZCRGH-VOBQZIQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347745 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3064-05-9 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Plant Origins of Cycloolivil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloolivil, a lignan (B3055560) of significant interest for its potential pharmacological activities, is a naturally occurring compound found in a select number of plant species. This technical guide provides a comprehensive overview of the known botanical sources of this compound, detailing its presence in various plant families, genera, and specific tissues. Quantitative data on this compound content from published studies are summarized to offer a comparative perspective on the richness of each source. Furthermore, this guide outlines detailed experimental protocols for the extraction and isolation of this compound, providing researchers with practical methodologies for obtaining this compound for further investigation. Finally, a proposed biosynthetic pathway for this compound is presented, illustrating its origin from the general phenylpropanoid and lignan biosynthetic routes. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are focused on the study of this compound.
Natural Sources and Plant Origins of this compound
This compound has been identified in a limited number of plant families, primarily within the Bignoniaceae and Oleaceae . The distribution of this compound appears to be specific to certain genera and plant parts, suggesting a targeted approach is necessary for its isolation.
Bignoniaceae Family
The most well-documented source of this compound is within the Bignoniaceae family, specifically in the genus Stereospermum.
-
Stereospermum suaveolens (Roxb.) DC. : This deciduous tree, native to India and Southeast Asia, is a significant source of this compound. The compound has been successfully isolated from the roots of this plant.[1][2][3] S. suaveolens is also a component of the traditional Ayurvedic formulation known as Dashamoolarishta.[2]
Oleaceae Family
Within the Oleaceae family, the genus Olea is a known source of this compound.
-
Olea europaea L. : The common olive tree is another confirmed source of this compound. The compound is particularly abundant in the branch wood of the olive tree. While the leaves and fruit are rich in other phenolic compounds, the woody tissues appear to be the primary location of this compound accumulation in this species.
Other Potential Sources
While less definitively documented for this compound itself, related lignans (B1203133) have been identified in other plant families and genera, suggesting potential avenues for future investigation. Lignans are known to be present in the genus Justicia (Acanthaceae) and various species of the genus Fraxinus (Oleaceae). However, the presence of this compound in these genera requires further specific investigation.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between different plant sources and tissues. The following table summarizes the available quantitative data for this compound content.
| Plant Species | Family | Plant Part | This compound Content (% w/w of extract) | Reference |
| Stereospermum suaveolens | Bignoniaceae | Root (Methanol Extract) | 3.67% |
Experimental Protocols for Extraction and Isolation
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.
Isolation of this compound from Stereospermum suaveolens Roots
This protocol is based on the methodology described by Sab et al. (2015).
3.1.1. Extraction
-
Air-dry the roots of Stereospermum suaveolens in the shade.
-
Grind the dried roots into a coarse powder.
-
Extract the powdered root material with methanol (B129727) at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude methanol extract.
3.1.2. Fractionation
-
Suspend the crude methanol extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Collect the ethyl acetate soluble fraction, as this is where this compound will be concentrated.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
3.1.3. Chromatographic Purification
-
Subject the concentrated ethyl acetate fraction to open silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.
3.1.4. Structure Elucidation
The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:
-
UV-Vis Spectroscopy : To determine the absorption maxima.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for detailed structural elucidation.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway , which is a central metabolic route in plants for the production of a wide variety of phenolic compounds.
General Lignan Biosynthesis
Lignans, including this compound, are formed through the oxidative coupling of two phenylpropanoid units, specifically monolignols. The key steps in the general lignan biosynthetic pathway are as follows:
-
Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of the amino acid L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).
-
Hydroxylation and Methylation : Cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamates, such as p-coumaric acid, caffeic acid, and ferulic acid.
-
Formation of Monolignols : These hydroxycinnamic acids are then activated to their corresponding CoA-esters and subsequently reduced to form monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.
-
Oxidative Coupling : Two monolignol molecules undergo oxidative coupling, mediated by laccase and peroxidase enzymes, to form a variety of lignan structures. The initial coupling often results in the formation of pinoresinol.
Proposed Biosynthesis of this compound
The specific enzymatic steps leading from the common lignan precursors to the unique cyclic ether structure of this compound have not been fully elucidated. However, based on its chemical structure, a plausible biosynthetic route can be proposed, branching from the general lignan pathway. It is hypothesized that a precursor such as olivil, which is a known lignan, undergoes an intramolecular cyclization to form the characteristic furan (B31954) ring of this compound. This cyclization is likely an enzyme-catalyzed process.
Below is a diagram illustrating the general lignan biosynthetic pathway leading to the proposed formation of this compound.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Conclusion
This compound is a promising natural product with a limited but defined distribution in the plant kingdom, primarily in Stereospermum suaveolens and Olea europaea. This guide provides a foundational understanding of its natural sources, quantitative occurrence, and methods for its isolation. The elucidation of the specific enzymatic steps in the this compound biosynthetic pathway remains a key area for future research. A deeper understanding of its biosynthesis could pave the way for biotechnological production methods, ensuring a sustainable supply for further pharmacological and clinical investigation. The provided experimental protocols and biosynthetic overview aim to facilitate and inspire further research into this intriguing lignan.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloolivil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloolivil is a lignan (B3055560) natural product that has garnered interest for its potential biological activities. A thorough understanding of its chemical structure and stereochemistry is fundamental for structure-activity relationship studies, synthetic efforts, and comprehending its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of the core structural features of this compound, including its absolute configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation are also presented to aid in further research and development.
Chemical Structure and Nomenclature
This compound, also known as Isoolivil, is a tetrahydrofuran (B95107) lignan with the molecular formula C₂₀H₂₄O₇. Its systematic IUPAC name is (2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2,6-diol. The chemical structure is characterized by a dihydronaphthalene core, substituted with a guaiacyl (4-hydroxy-3-methoxyphenyl) group and two hydroxymethyl groups.
Below is a 2D representation of the chemical structure of (+)-Cycloolivil.
Caption: 2D representation of the chemical structure of (+)-Cycloolivil.
Stereochemistry
Spectroscopic Data
The structure of this compound has been elucidated and confirmed using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Infrared Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR Spectroscopy
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
| C-1' | Data not available |
| C-2' | Data not available |
| C-3' | Data not available |
| C-4' | Data not available |
| C-5' | Data not available |
| C-6' | Data not available |
| -OCH₃ (C-7) | Data not available |
| -OCH₃ (C-3') | Data not available |
| -CH₂OH (C-2) | Data not available |
| -CH₂OH (C-3) | Data not available |
Note: A complete and assigned list of 1H and 13C NMR chemical shifts and coupling constants for this compound is not currently available in the reviewed literature. The provided table structure is a template for when such data becomes available. A publicly available database, SpectraBase, contains a list of 13C NMR chemical shifts for a compound identified as Cyclo-olivil, but without specific atom assignments.
Experimental Protocols
Isolation of this compound from Stereospermum suaveolens
The following protocol is a detailed methodology for the isolation of this compound from the roots of Stereospermum suaveolens.[1]
4.1.1. Extraction
-
Air-dry the roots of Stereospermum suaveolens and grind them into a coarse powder.
-
Extract the powdered root material (e.g., 1 kg) with methanol (B129727) (3 x 4 L) at 60°C for 2 hours in a static extractor.
-
Combine the methanolic extracts and concentrate them under reduced pressure at 60°C.
-
Dry the concentrated extract in a vacuum tray dryer to obtain the crude methanol extract.
4.1.2. Solvent Partitioning
-
Dissolve the crude methanol extract in water.
-
Successively partition the aqueous solution with ethyl acetate (B1210297) and then n-butanol.
-
Separate the layers to obtain the ethyl acetate, n-butanol, and water-soluble fractions. This compound is primarily found in the ethyl acetate fraction.
4.1.3. Column Chromatography
-
Subject the dried ethyl acetate fraction to open column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate, and then ethyl acetate and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
The fraction eluted with 10% methanol in ethyl acetate is expected to contain this compound.
4.1.4. Purification
-
Allow the this compound-containing fraction to stand, which may result in the precipitation of the compound.
-
Collect the precipitate and wash it repeatedly with petroleum ether to yield pure this compound.
Caption: Experimental workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has been reported to possess antioxidant and anti-inflammatory properties.[1] However, detailed studies elucidating the specific signaling pathways through which this compound exerts these effects are currently limited in the scientific literature.
Based on the known activities of other lignans (B1203133) and polyphenolic compounds, potential signaling pathways that this compound might modulate include:
-
Nrf2/ARE Pathway: Many phenolic antioxidants activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
-
NF-κB Pathway: The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades are involved in cellular responses to a variety of stimuli and are often implicated in inflammation.
Further research is required to definitively identify and characterize the specific molecular targets and signaling pathways modulated by this compound.
Caption: Putative signaling pathways potentially modulated by this compound.
Conclusion
This technical guide has summarized the current knowledge on the chemical structure and stereochemistry of this compound. The absolute configuration of (+)-Cycloolivil as (2S,3S,4S) is a key determinant of its biological function. While spectroscopic data have been instrumental in its structural elucidation, a complete and publicly available assigned NMR dataset would be a valuable resource for the research community. The provided detailed isolation protocol offers a practical guide for obtaining this compound for further investigation. A significant knowledge gap remains concerning the specific signaling pathways through which this compound exerts its biological effects. Future research should focus on elucidating these molecular mechanisms to fully unlock the therapeutic potential of this natural product.
References
The Biosynthesis of Cycloolivil in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloolivil, a complex lignan (B3055560) found in plants such as Stereospermum suaveolens, holds potential for pharmacological applications. Understanding its biosynthesis is crucial for harnessing its therapeutic benefits and for metabolic engineering efforts. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, beginning from the general phenylpropanoid pathway and leading to the formation of key lignan intermediates. While the precise enzymatic step for the final cyclization to this compound remains to be definitively elucidated, this guide presents a detailed, evidence-based hypothesis. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and workflows to facilitate further research in this area.
Introduction to Lignans (B1203133) and this compound
Lignans are a large class of phenolic secondary metabolites ubiquitously found in the plant kingdom. They are formed by the oxidative coupling of two or more phenylpropanoid units. Due to their structural diversity, lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
This compound is a specific lignan that has been isolated from the roots of Stereospermum suaveolens[1][2][3]. Its intricate structure, featuring a cyclic ether linkage, suggests a complex biosynthetic origin. This guide will delve into the metabolic cascade that leads to the formation of this unique molecule.
The Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis
The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants that produces a variety of phenolic compounds from the amino acid L-phenylalanine. This pathway provides the essential C6-C3 building blocks for all lignans.
The initial steps of the phenylpropanoid pathway are well-established and involve the following key enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates trans-cinnamic acid to p-coumaric acid[2].
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
These initial steps are followed by a series of hydroxylation and methylation reactions to produce different monolignols, the immediate precursors of lignans. The primary monolignol involved in the biosynthesis of the lignan backbone of this compound is coniferyl alcohol .
Dimerization and Early Lignan Biosynthesis
The formation of the characteristic lignan scaffold occurs through the oxidative coupling of two monolignol units. This crucial step is stereochemically controlled by a class of non-catalytic proteins known as dirigent proteins (DIRs) [4]. In the presence of an oxidizing agent, such as laccases or peroxidases, DIRs guide the coupling of two coniferyl alcohol radicals to form a specific stereoisomer of pinoresinol (B1678388).
Following the formation of pinoresinol, a series of reductive steps are catalyzed by pinoresinol-lariciresinol reductases (PLRs) . These enzymes are responsible for the sequential conversion of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. Secoisolariciresinol can then be further metabolized to matairesinol (B191791) by secoisolariciresinol dehydrogenase (SDH) .
The biosynthesis of olivil (B28385), the proposed immediate precursor to this compound, is thought to diverge from this central lignan pathway.
Proposed Biosynthesis of Olivil
While the direct enzymatic steps leading to olivil have not been fully elucidated, a plausible pathway involves the hydroxylation of a lignan intermediate such as lariciresinol or a related compound. This hydroxylation could be catalyzed by a cytochrome P450 monooxygenase (P450) , a large family of enzymes known for their role in the modification of secondary metabolites, including lignans.
The Final Step: Oxidative Cyclization to this compound (Hypothetical)
The conversion of olivil to this compound is hypothesized to proceed via an intramolecular oxidative cyclization . This type of reaction is known to be catalyzed by various oxidoreductases, including cytochrome P450 enzymes. The reaction would involve the formation of a new ether linkage to create the characteristic cyclic structure of this compound. The specific enzyme responsible for this transformation in Stereospermum suaveolens has yet to be identified and characterized.
Quantitative Data
Quantitative analysis of lignans is essential for understanding their distribution and for optimizing extraction and production methods. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of these compounds.
| Compound | Plant Source | Tissue | Method | Concentration (% w/w in extract) | Reference |
| This compound | Stereospermum suaveolens | Root (methanol extract) | HPLC | 3.67 | |
| Lapachol | Stereospermum suaveolens | Root (methanol extract) | HPLC | 0.066 |
Table 1: Quantitative Analysis of this compound and a Co-occurring Compound in Stereospermum suaveolens.
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of this compound biosynthesis.
Isolation and Characterization of this compound
Objective: To isolate and confirm the structure of this compound from plant material.
Workflow:
Protocol:
-
Extraction: Powdered and dried plant material (e.g., roots of S. suaveolens) is extracted with a suitable solvent such as methanol.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For this compound, an ethyl acetate (B1210297) fraction is typically enriched with lignans.
-
Chromatography: The enriched fraction is further purified using column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Enzyme Assays for Lignan Biosynthesis
Objective: To determine the activity of enzymes involved in the lignan biosynthetic pathway.
General Protocol for a Dehydrogenase Assay (e.g., SDH):
-
Enzyme Preparation: A crude protein extract or a purified recombinant enzyme is used.
-
Reaction Mixture: A buffered solution containing the substrate (e.g., secoisolariciresinol), the appropriate cofactor (e.g., NADP+), and the enzyme preparation.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Detection: The formation of the product (e.g., matairesinol) and the reduction of the cofactor (NADPH) can be monitored spectrophotometrically at 340 nm. Alternatively, the reaction can be stopped, and the products analyzed by HPLC.
General Protocol for a Cytochrome P450 Assay:
-
Microsome Isolation: P450s are membrane-bound enzymes, so a microsomal fraction is typically isolated from the plant tissue or from a heterologous expression system (e.g., yeast or insect cells).
-
Reaction Mixture: The reaction contains the microsomal preparation, the substrate (e.g., olivil), a source of electrons (NADPH), and a cytochrome P450 reductase.
-
Incubation and Analysis: The reaction is incubated, and the formation of the product (e.g., this compound) is monitored by HPLC or LC-MS.
Transcriptome Analysis for Gene Discovery
Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway in Stereospermum suaveolens.
Workflow:
Protocol:
-
RNA Extraction: Total RNA is extracted from the plant tissue of interest.
-
Library Preparation and Sequencing: The RNA is converted to cDNA, and sequencing libraries are prepared and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences to known genes in public databases. This allows for the identification of candidate genes encoding enzymes such as cytochrome P450s and other oxidoreductases that may be involved in this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound is a complex process that begins with the well-characterized phenylpropanoid pathway and proceeds through the core lignan biosynthetic network. While the initial steps leading to key lignan intermediates are understood, the final oxidative cyclization of the proposed precursor, olivil, to form this compound remains a key area for future research. The identification and characterization of the specific cytochrome P450 or other oxidoreductase responsible for this transformation will be a significant step forward. The experimental approaches outlined in this guide, particularly transcriptome analysis of Stereospermum suaveolens coupled with heterologous expression and characterization of candidate enzymes, provide a clear path toward the complete elucidation of the this compound biosynthetic pathway. This knowledge will be invaluable for the sustainable production of this and other medicinally important lignans through metabolic engineering and synthetic biology approaches.
References
In Vitro Biological Activity of Cycloolivil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloolivil is a lignan (B3055560), a class of polyphenolic compounds found in various plants. It has been identified as a constituent of plants such as Stereospermum suaveolens and is also present in the waste products of olive oil production, highlighting its potential as a bioactive molecule from sustainable sources.[1] Lignans (B1203133) are known to possess a range of biological activities, and as such, this compound is a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of the in vitro biological activities of this compound, with a focus on its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Due to the limited availability of specific quantitative data for isolated this compound in the current literature, this guide also presents detailed experimental protocols that can be employed to elucidate its bioactivities and outlines the key signaling pathways that may be involved.
Antioxidant Activity
Quantitative Data
The following table summarizes the types of assays used to evaluate antioxidant activity. Specific IC50 values for purified this compound are not currently available in the public domain and would need to be determined experimentally.
| Activity | Assay | Target | IC50 (µM) |
| Radical Scavenging | DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH radical | Data not available |
| Radical Scavenging | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | ABTS radical cation | Data not available |
| Oxygen Radical Absorbance | ORAC (Oxygen Radical Absorbance Capacity) | Peroxyl radicals | Data not available |
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and protected from light.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control (solvent without the test compound) and a positive control.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]
-
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many polyphenolic compounds exhibit anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.
Quantitative Data
The following table outlines key enzymatic targets for assessing anti-inflammatory activity. Specific IC50 values for purified this compound are not currently available and require experimental determination.
| Activity | Assay | Target Enzyme | IC50 (µM) |
| Anti-inflammatory | Cyclooxygenase Inhibition Assay | COX-1 | Data not available |
| Anti-inflammatory | Cyclooxygenase Inhibition Assay | COX-2 | Data not available |
| Anti-inflammatory | Lipoxygenase Inhibition Assay | 5-LOX | Data not available |
Experimental Protocols
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
-
Reagent Preparation:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
A known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound or the positive control to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the signal (e.g., fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the kinetic read.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the this compound concentration.
-
Anticancer Activity
The potential of natural compounds to inhibit the growth of cancer cells is a major area of research in drug discovery. Cytotoxicity assays are fundamental in vitro tools to screen for such activity.
Quantitative Data
The following table indicates common cancer cell lines used for cytotoxicity screening. Specific IC50 values for purified this compound against these cell lines are not available in the literature and would need to be established through experimentation.
| Activity | Assay | Cell Line | IC50 (µM) |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | Data not available |
| Cytotoxicity | MTT Assay | HeLa (Cervical Cancer) | Data not available |
| Cytotoxicity | MTT Assay | HepG2 (Liver Cancer) | Data not available |
| Cytotoxicity | MTT Assay | A549 (Lung Cancer) | Data not available |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, the concentration of this compound that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration.
-
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation. Compounds with antioxidant and anti-inflammatory properties are therefore of interest for their potential neuroprotective effects.
Quantitative Data
The following table lists a common in vitro model for neuroprotection studies. Specific data on the neuroprotective effects of purified this compound is not currently available.
| Activity | Assay | Cell Line / Model | Endpoint | Effect |
| Neuroprotection | Cell Viability Assay (e.g., MTT) | SH-SY5Y neuroblastoma cells with induced oxidative stress (e.g., H2O2) | Cell Viability | Data not available |
Experimental Protocols
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.
-
Cell Culture and Treatment:
-
Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-beta peptide.
-
Include a control group (untreated cells), a group treated only with the neurotoxin, and a group treated with this compound alone.
-
Incubate the cells for a further period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Cell viability can be assessed using various methods, such as the MTT assay described previously.
-
Alternatively, intracellular reactive oxygen species (ROS) levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
-
Data Analysis:
-
Compare the cell viability or ROS levels in the this compound-treated groups to the group treated with the neurotoxin alone.
-
A significant increase in cell viability or a decrease in ROS levels in the presence of this compound would indicate a neuroprotective effect.
-
Signaling Pathways
The biological activities of polyphenolic compounds are often mediated through their interaction with key cellular signaling pathways. While the specific effects of this compound on these pathways have not been elucidated, the NF-κB and MAPK pathways are common targets for lignans and other polyphenols.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response, cell survival, and proliferation. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anticancer effects of many natural products.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. It is a common target for bioactive compounds.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
This compound, as a naturally occurring lignan, presents an interesting profile for further investigation into its potential therapeutic applications. While the current body of literature provides a foundation for its study, there is a notable absence of specific quantitative data on the in vitro biological activities of the isolated compound. This technical guide has outlined the standard experimental methodologies that are essential for characterizing the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound. Future research should focus on performing these assays to generate robust quantitative data, such as IC50 values, and to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects. Such data will be critical for advancing our understanding of this compound and for its potential development as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of (+)-Cycloolivil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the first enantioselective total synthesis of (+)-Cycloolivil, as reported by Vakiti and Hanessian in 2020.[1][2] This methodology employs a combination of chemoenzymatic and biomimetic approaches, offering a strategic pathway to this and other related lignan (B3055560) natural products.[2]
Overall Synthetic Strategy
The synthesis of (+)-Cycloolivil commences with a chemoenzymatic kinetic resolution to establish the initial stereocenter. This is followed by a series of key transformations including a ring-closing metathesis to form a butenolide intermediate, a conjugate addition, an aldol (B89426) reaction to construct the core carbon skeleton, and a final oxidative cyclization to furnish the target molecule. The general workflow is depicted below.
Caption: Synthetic workflow for the total synthesis of (+)-Cycloolivil.
Quantitative Data
The following table summarizes the available quantitative data for the key steps in the synthesis. Please note that while the overall synthetic sequence has been published, the specific yields for each step in the synthesis of (+)-Cycloolivil were not detailed in the provided search results. The enantiomeric excess (ee) values for the kinetic resolution were also not specified.[1]
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Grignard Addition | 3-Methoxy-4-benzyloxy benzaldehyde | Allylic alcohol (rac-256) | Vinylmagnesium bromide, THF, -78 °C, 2 h | 98 | N/A |
| 2 | Kinetic Resolution | Allylic alcohol (rac-256) | (S)-Alcohol (256) and (R)-Acetate (255) | Isopropenyl acetate (B1210297), Novozyme 435, Toluene (B28343), 4Å MS, 40 °C, 24 h | Not Specified | Not Specified |
| 3 | Esterification & RCM | (S)-Alcohol (256) | Butenolide (257) | Acryloyl chloride; Grubbs I catalyst | Not Specified | N/A |
| 4 | Conjugate Addition | Butenolide (257) | Lactone (258) | Vinylmagnesium bromide | Not Specified | N/A |
| 5 | Aldol Reaction & Deoxygenation | Lactone (258) and Aldehyde (254) | Lactone (259) | Not Specified | Not Specified | N/A |
| 6 | Oxidation & Reduction | Lactone (259) | Alcohol (260) | Lemieux-Johnson oxidation; NaBH4 | Not Specified | N/A |
| 7 | Enolate Oxidation | Protected Alcohol (260) | Hydroperoxides | Naphthyl protection; K-enolate, O2 | Not Specified | N/A |
| 8 | Reduction of Hydroperoxide | Hydroperoxides | Alcohol (261) | Triphenylphosphine | Not Specified | N/A |
| 9 | Reduction to Hemiacetal | Alcohol (261) | (+)-Cycloolivil (253) | DIBAL-H | Not Specified | N/A |
Experimental Protocols
The following are representative protocols for the key transformations in the synthesis of (+)-Cycloolivil.
Synthesis of Allylic Alcohol (rac-256) via Grignard Addition
-
Objective: To synthesize the racemic allylic alcohol precursor.
-
Procedure:
-
A solution of 3-methoxy-4-benzyloxy benzaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) is added dropwise to the cooled solution over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the racemic allylic alcohol.
-
Enantioselective Synthesis of (S)-Alcohol (256) via Enzymatic Kinetic Resolution
-
Objective: To resolve the racemic allylic alcohol to obtain the desired enantiomer.
-
Procedure:
-
To a solution of the racemic allylic alcohol (1.0 equiv) in toluene are added isopropenyl acetate (4.0 equiv), Novozyme 435 (10% by weight), and activated 4Å molecular sieves.[1]
-
The suspension is stirred at 40 °C for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzyme is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the acetate and the unreacted alcohol is separated by flash column chromatography on silica gel to yield the enantiopure alcohol.
-
Synthesis of Butenolide (257) via Ring-Closing Metathesis (RCM)
-
Objective: To construct the butenolide ring system.
-
Procedure:
-
The chiral alcohol (256) is first esterified with acryloyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) at 0 °C to room temperature.
-
The resulting diene is then dissolved in degassed dichloromethane.
-
Grubbs' first-generation catalyst (1-5 mol%) is added, and the reaction mixture is stirred at room temperature or gentle reflux until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography to give the butenolide (257).
-
Synthesis of Lactone (259) via Aldol Reaction and Deoxygenation
-
Objective: To form the core bicyclic lactone structure.
-
Procedure:
-
To a solution of lactone (258) in an appropriate solvent, a strong base such as lithium diisopropylamide (LDA) is added at -78 °C to generate the enolate.
-
A solution of 3-methoxy-4-benzyloxy benzaldehyde (254) is then added to the enolate solution.
-
The reaction is stirred at low temperature until the aldol addition is complete.
-
The resulting benzylic alcohol is then deoxygenated through an ionic mechanism to yield lactone (259) as a single isomer.
-
The reaction is quenched, worked up, and the product is purified by chromatography.
-
Final Conversion to (+)-Cycloolivil (253)
-
Objective: To complete the synthesis of the natural product.
-
Procedure:
-
The lactone (259) undergoes a Lemieux-Johnson oxidation followed by reduction with sodium borohydride (B1222165) (NaBH4) to give the corresponding alcohol (260).
-
The alcohol is protected, and the resulting compound is treated with a base to form the potassium enolate, which is then oxidized with molecular oxygen to afford hydroperoxides.
-
The hydroperoxides are treated with triphenylphosphine to yield the alcohol (261).
-
Finally, reduction of the alcohol (261) with diisobutylaluminium hydride (DIBAL-H) furnishes the hemiacetal, (+)-Cycloolivil (253).
-
Conclusion
The total synthesis of (+)-Cycloolivil developed by Vakiti and Hanessian provides an elegant and efficient route to this lignan. The methodology is notable for its use of a chemoenzymatic resolution to set the key stereochemistry early in the synthesis and a series of well-orchestrated transformations to construct the complex polycyclic core. These application notes and protocols offer a guide for researchers interested in the synthesis of (+)-Cycloolivil and related natural products.
References
Application Notes: Extraction and Isolation of Cycloolivil from Stereospermum suaveolens Roots
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of cycloolivil, a lignan (B3055560) found in the roots of Stereospermum suaveolens. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Stereospermum suaveolens, a member of the Bignoniaceae family, is a significant medicinal plant in India, traditionally used for various ailments.[1][2][3] Its roots are a known component of the Ayurvedic formulation, Dashamularishta.[1][2][4]
Recent studies have successfully isolated and quantified this compound from the methanolic extract of the plant's roots, marking the first report of this compound from this species.[1]
Data Presentation
The following tables summarize the quantitative data from the extraction and isolation processes.
Table 1: Extraction and Fractionation Yields
| Extraction/Fractionation Step | Starting Material | Yield (%) |
| Crude Methanol (B129727) Extraction | 1.0 kg Dried Root Powder | 8% |
| Ethyl Acetate (B1210297) Fraction | Crude Methanol Extract | 12% |
| n-Butanol Fraction | Crude Methanol Extract | 20% |
| Water Soluble Fraction | Crude Methanol Extract | 66% |
Data sourced from a study by Sab et al. (2015).[1][2]
Table 2: Yield of Isolated Compounds
| Compound | Starting Fraction | Yield (%) |
| This compound | Ethyl Acetate Fraction | 0.043% |
Yield is calculated based on the initial crude extract. Data sourced from Sab et al. (2015).[1]
Table 3: Quantification of this compound in Methanol Extract
| Analytical Method | Compound | Concentration (% w/w) |
| HPLC | This compound | 3.67% |
This table indicates the concentration of this compound within the initial crude methanol extract as determined by High-Performance Liquid Chromatography (HPLC).[1]
Experimental Protocols
The following are detailed methodologies for the extraction and isolation of this compound.
Protocol 1: Preparation of Plant Material and Crude Extraction
-
Plant Material Collection and Preparation:
-
Collect the roots of Stereospermum suaveolens. A voucher specimen (e.g., PCN/SC/254/2012) should be deposited in a herbarium for authentication.[1]
-
Dry the collected roots thoroughly in the shade.
-
Grind the dried roots into a coarse powder.
-
-
Methanolic Extraction:
-
Place the powder in a static extractor.
-
Filter the extract. Repeat the extraction process two more times with fresh methanol.
-
Combine the three methanol extracts.
-
Concentrate the combined extracts under vacuum at 60°C.
-
Dry the resulting concentrate in a vacuum tray dryer to obtain the crude methanol extract. The expected yield is approximately 8%.[1][2]
Protocol 2: Solvent-Solvent Partitioning (Fractionation)
-
Initial Dissolution:
-
Take the crude methanol extract and dissolve it completely in distilled water.
-
-
Successive Partitioning:
-
Transfer the aqueous solution to a separatory funnel.
-
Perform liquid-liquid partitioning successively with ethyl acetate followed by n-butanol.
-
Collect the respective ethyl acetate, n-butanol, and remaining water-soluble fractions.
-
Concentrate each fraction to dryness to determine the yield. The expected yields are approximately 12% for the ethyl acetate fraction, 20% for the n-butanol fraction, and 66% for the water-soluble fraction.[1][2]
-
Protocol 3: Isolation of this compound by Column Chromatography
-
Column Preparation:
-
Use silica (B1680970) gel with a mesh size of 60-120.
-
Prepare a slurry of the silica gel in petroleum ether.
-
Pack a glass column with the silica gel slurry. The ratio of the ethyl acetate extract to silica gel should be 1:3 by weight.[1][2]
-
-
Sample Loading and Elution:
-
Load the dried ethyl acetate fraction onto the top of the prepared silica gel column.
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by introducing increasing amounts of ethyl acetate into the petroleum ether.
-
Following the ethyl acetate gradient, further increase the polarity by introducing methanol into the ethyl acetate.
-
Collect fractions continuously and monitor them using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Purification:
-
The fraction containing this compound will elute with a mobile phase of 10% methanol in ethyl acetate .[1][2]
-
Collect this specific fraction and keep it aside, allowing a precipitate to form.
-
Decant the supernatant.
-
Wash the precipitate repeatedly with petroleum ether to remove impurities.
-
Dry the washed precipitate to obtain pure this compound. The final yield is expected to be around 0.043% based on the crude extract.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction.
Fractionation Hierarchy Diagram
References
Application Notes and Protocols for Methanolic Extraction and Partitioning of Cycloolivil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methanolic extraction and partitioning of Cycloolivil, a lignan (B3055560) found in the roots of Stereospermum suaveolens. The detailed protocols and quantitative data herein are intended to guide researchers in the isolation and purification of this compound for further study and drug development.
Introduction
This compound is a lignan derivative that has been isolated from the roots of Stereospermum suaveolens, a plant used in traditional Indian medicine.[1] Lignans (B1203133) as a class of compounds are recognized for their potential antioxidant and anti-inflammatory properties.[2] This document outlines a detailed methodology for the extraction of this compound using methanol (B129727), followed by a systematic partitioning procedure to enrich and isolate the compound.
Data Presentation
The following tables summarize the quantitative data obtained during a typical extraction and partitioning process for this compound from Stereospermum suaveolens roots.[3]
Table 1: Extraction and Partitioning Yields
| Step | Product | Yield (%) |
| Methanolic Extraction | Crude Methanolic Extract | 8% |
| Partitioning | Ethyl Acetate (B1210297) Fraction | 12% (of crude extract) |
| n-Butanol Fraction | 20% (of crude extract) | |
| Water Fraction | 66% (of crude extract) | |
| Final Isolation | Pure this compound | 0.043% (from ethyl acetate fraction) |
Table 2: Quantitative Analysis of this compound in Crude Extract
| Compound | Concentration (% w/w) in Crude Methanolic Extract |
| This compound | 3.67% |
Experimental Protocols
The following protocols are based on established methodologies for the successful extraction and partitioning of this compound.[3]
Methanolic Extraction of this compound
This protocol describes the initial extraction of this compound from the dried roots of Stereospermum suaveolens.
Materials:
-
Dried and powdered roots of Stereospermum suaveolens
-
Methanol (analytical grade)
-
Static extractor or suitable extraction vessel
-
Vacuum evaporator
-
Vacuum tray dryer
Procedure:
-
Weigh 1.0 kg of powdered roots of Stereospermum suaveolens.
-
Place the powdered root material into a static extractor.
-
Add 4.0 L of methanol to the extractor.
-
Heat the mixture to 60°C and maintain for 2 hours with occasional stirring.
-
After 2 hours, filter the extract to separate the solvent from the plant material.
-
Repeat the extraction process two more times with fresh 4.0 L portions of methanol.
-
Combine all three methanolic extracts.
-
Concentrate the combined extracts under vacuum at 60°C to remove the methanol.
-
Dry the resulting crude extract in a vacuum tray dryer to obtain a solid residue. The expected yield of the crude extract is approximately 8%.
Partitioning of this compound
This protocol details the separation of the crude methanolic extract into different fractions based on solvent polarity to enrich for this compound.
Materials:
-
Crude methanolic extract
-
Distilled water
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Separatory funnel
Procedure:
-
Dissolve the crude methanolic extract in a suitable volume of distilled water.
-
Transfer the aqueous solution to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.
-
Combine the three ethyl acetate fractions. This is the ethyl acetate soluble fraction, which is expected to have a yield of approximately 12% of the initial crude extract.
-
To the remaining aqueous layer, add an equal volume of n-butanol and repeat the partitioning process as described in steps 4-7.
-
Combine the n-butanol fractions to obtain the n-butanol soluble fraction, with an expected yield of around 20% of the crude extract.
-
The remaining aqueous layer is the water-soluble fraction, with an expected yield of approximately 66% of the crude extract.
-
Concentrate the ethyl acetate fraction, as it contains this compound, for further purification.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the methanolic extraction and partitioning of this compound.
Caption: Workflow for this compound Extraction and Partitioning.
Representative Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject for further research, lignans are generally known to exhibit antioxidant and anti-inflammatory effects. The following diagram illustrates a representative signaling pathway involving NF-κB and Nrf2, which are key regulators of inflammation and oxidative stress, respectively. This pathway is a plausible target for the bioactivity of this compound.
References
Application Notes and Protocols for the Purification of Cycloolivil using Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of the lignan (B3055560) Cycloolivil from plant extracts using silica (B1680970) gel column chromatography. The protocols detailed below are based on established methodologies for the separation of lignans (B1203133) and other polar natural products.
Introduction to this compound and Purification Strategy
This compound is a lignan found in various plant species, including Stereospermum suaveolens and in the wood of olive trees (Olea europaea)[1][2]. As a phenolic compound, this compound exhibits antioxidant and potential anti-inflammatory properties[3]. The purification of this compound from crude plant extracts is essential for its structural elucidation, pharmacological testing, and development as a potential therapeutic agent.
Silica gel column chromatography is a widely used, effective method for the purification of moderately polar compounds like this compound[4][5]. The principle of this technique relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a mobile phase of varying polarity. By carefully selecting the solvent system and elution method (isocratic or gradient), this compound can be effectively separated from other components in the plant extract.
Experimental Data
The following tables summarize key quantitative data related to the extraction and purification of this compound and similar lignans.
Table 1: Extraction and Yield of this compound
| Plant Source | Extraction Solvent | Fraction for Chromatography | Reported Yield of this compound | Reference |
| Stereospermum suaveolens (roots) | Methanol (B129727) | Ethyl acetate-soluble | 0.043% (w/w of extract) | [1][2] |
Table 2: Chromatographic Parameters for Lignan Purification
| Compound/Extract | Stationary Phase | Mobile Phase (Solvent System) | Purity Achieved | Reference |
| Flax Lignans | Silica Gel | Chloroform:Methanol:Acetic Acid:Water (8:4:0.5:0.5) | 80.13% | [6] |
| Phyllanthus Lignans | Silica Gel (60-120 mesh) | n-Hexane/Ethyl Acetate (B1210297) (gradient) | Not specified | [7] |
| General Polar Compounds | Silica Gel | Chloroform/Methanol (gradient) | Compound dependent | [8][9] |
Detailed Experimental Protocols
Protocol for Extraction of this compound from Plant Material
This protocol is based on the successful extraction of this compound from Stereospermum suaveolens[1][2].
-
Plant Material Preparation: Air-dry the plant material (e.g., roots of Stereospermum suaveolens) and grind it into a coarse powder.
-
Methanol Extraction:
-
Macerate the powdered plant material with methanol at room temperature for 48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filter the extract and repeat the extraction process two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform liquid-liquid partitioning with ethyl acetate.
-
Separate the ethyl acetate layer and concentrate it under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched with this compound.
-
Protocol for Silica Gel Column Chromatography of this compound
This protocol is a generalized procedure based on common practices for purifying lignans and other polar compounds[7][10][11].
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general rule is to use a silica gel weight of 20-50 times the weight of the crude extract to be purified[11].
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your mobile phase (e.g., 100% chloroform).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with the initial solvent until the silica gel is well-equilibrated. Do not let the solvent level drop below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction containing this compound in a minimal amount of the initial mobile phase (e.g., chloroform).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.
-
-
Elution:
-
Begin elution with the initial, non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Continue to increase the methanol percentage as needed based on the separation observed by TLC.
-
-
Collect the eluate in fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis and Isolation:
-
Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Use a suitable solvent system (e.g., chloroform:methanol 95:5) for development and visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Lignans, as phenolic compounds, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways[12][13]. The following diagram illustrates a plausible mechanism of action for this compound in inhibiting inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. This compound, a lignan from the roots of Stereospermum suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a lignan from the roots of Stereospermum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. columbia.edu [columbia.edu]
- 9. column chromatography - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification and Isolation of Cycloolivil by HPLC
I. HPLC Method for the Quantification of Cycloolivil
This application note provides a general procedure for the quantitative analysis of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a lignan (B3055560) found in various plant species, including Stereospermum suaveolens and Olea europaea.[1] Accurate quantification of this compound is essential for quality control of herbal extracts and for pharmacological studies. This document outlines a starting point for developing a validated HPLC method for this purpose. A study on the methanol (B129727) extract of Stereospermum suaveolens roots found the concentration of this compound to be 3.67% w/w.[2]
Experimental Protocol
a. Sample Preparation (from Plant Material)
-
Extraction:
-
Dry the plant material (e.g., roots of Stereospermum suaveolens) at 60°C and grind it into a fine powder.
-
Extract the powdered material with methanol (e.g., 1 kg of powder with 4 L of methanol) at 60°C for 2 hours in a static extractor.[2]
-
Repeat the extraction process three times.[2]
-
Combine the methanol extracts and concentrate them under vacuum at 60°C.[2]
-
Dry the concentrated extract in a vacuum tray dryer.[2]
-
-
Fractionation (Optional, for cleaner samples):
-
Dissolve the crude methanol extract in water.
-
Perform liquid-liquid partitioning successively with ethyl acetate (B1210297) and n-butanol.[2] The ethyl acetate fraction is likely to be enriched with this compound.
-
-
Final Sample Preparation:
-
Accurately weigh a portion of the dried extract or fraction.
-
Dissolve the sample in an appropriate solvent (e.g., HPLC-grade methanol or a mixture of methanol and water).
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
b. HPLC Conditions (Suggested Starting Point)
| Parameter | Suggested Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol). |
| Gradient Elution | A starting point could be a linear gradient from 10% B to 90% B over 30-40 minutes. This needs to be optimized. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25-30 °C. |
| Detection | UV detection at a wavelength of approximately 280 nm (typical for lignans).[3] A PDA detector is recommended for initial method development to determine the optimal wavelength. |
| Injection Volume | 10-20 µL. |
c. Method Validation Parameters (To be determined)
For a robust quantitative method, the following validation parameters should be assessed according to ICH guidelines:
-
Linearity: A series of standard solutions of purified this compound of known concentrations should be prepared and injected to construct a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined from the calibration curve and indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by spiking a blank matrix with a known concentration of this compound standard and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Assessed by performing multiple injections of the same sample on the same day (repeatability) and on different days (intermediate precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
Quantitative Data Summary
The following table summarizes the quantitative data for a typical HPLC method for lignans (B1203133). Specific values for this compound need to be experimentally determined.
| Parameter | Typical Values for Lignan Analysis | Reference for General Methods |
| Linearity Range | Typically in the µg/mL range (e.g., 1-100 µg/mL). This is compound and detector dependent.[4][5] | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | [4][5] |
| LOD | In the ng/mL to low µg/mL range. | [4][5] |
| LOQ | In the ng/mL to low µg/mL range. | [4][5] |
| Accuracy (% Recovery) | 95-105% | [4][5] |
| Precision (% RSD) | < 2% | [4][5] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
II. Preparative HPLC Protocol for the Isolation of this compound
This protocol provides a general methodology for the isolation and purification of this compound from a crude plant extract using preparative RP-HPLC.
Introduction
The isolation of pure this compound is necessary for its structural elucidation, for use as an analytical standard, and for in-depth biological activity studies. Preparative HPLC is a powerful technique for obtaining high-purity compounds from complex mixtures.[6] The initial isolation of this compound from Stereospermum suaveolens involved open silica (B1680970) gel column chromatography followed by HPLC.[2]
Experimental Protocol
a. Crude Extract Preparation and Pre-purification
-
Prepare a crude methanol extract as described in the quantification protocol (Section I.2.a).
-
Perform an initial fractionation using open silica gel column chromatography. This step helps to enrich the fraction containing this compound and reduces the complexity of the mixture for preparative HPLC.
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The specific gradient should be developed using Thin Layer Chromatography (TLC) to monitor the separation.
-
Collect fractions and analyze them by analytical HPLC to identify those containing the highest concentration of this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
b. Preparative HPLC Conditions (Suggested Starting Point)
| Parameter | Suggested Condition |
| Prep-HPLC System | A preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector with a preparative flow cell, and a fraction collector. |
| Column | A preparative C18 reversed-phase column (e.g., 20-50 mm internal diameter, 250 mm length, 5-10 µm particle size). The choice of column size depends on the amount of material to be purified. |
| Mobile Phase | The same mobile phase system as developed for the analytical method (e.g., water with 0.1% formic acid and acetonitrile/methanol). The use of volatile modifiers like formic acid facilitates sample work-up. |
| Elution Mode | A gradient elution is often necessary for complex extracts. The gradient should be optimized to maximize the resolution between this compound and adjacent impurities. |
| Flow Rate | The flow rate will depend on the column diameter. For a 20 mm ID column, a starting flow rate might be 15-20 mL/min. |
| Sample Loading | The amount of sample that can be loaded depends on the column size and the resolution of the target peak from impurities. This should be determined by performing loading studies, starting with a small injection and gradually increasing the amount. |
| Detection | UV detection at the wavelength determined during analytical method development (e.g., 280 nm). |
| Fraction Collection | Collect fractions based on the elution of the this compound peak. A fraction collector can be triggered by time or UV signal threshold. |
c. Post-purification Work-up
-
Combine the fractions containing pure this compound, as determined by analytical HPLC.
-
Remove the organic solvent (e.g., acetonitrile or methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.
-
Assess the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
III. Putative Signaling Pathways of this compound
Disclaimer: There is currently limited direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, based on the known biological activities of lignans, which include antioxidant and anti-inflammatory effects, we can hypothesize potential mechanisms of action.
Hypothesized Antioxidant Signaling Pathway (Nrf2 Activation)
Lignans are phenolic compounds known for their antioxidant properties. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. It is plausible that this compound, as a lignan, may exert its antioxidant effects through the activation of this pathway.
Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which encode for enzymes that detoxify reactive oxygen species (ROS).[7][8][9][10][11]
References
- 1. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a lignan from the roots of Stereospermum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 9. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Enantioselective Synthesis of (+)-Cycloolivil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the lignan (B3055560) natural product, (+)-Cycloolivil. The described strategy, pioneered by Vakiti and Hanessian, employs a chemoenzymatic approach, ensuring high stereocontrol and efficient construction of the core structure.
I. Overview of the Synthetic Strategy
The enantioselective synthesis of (+)-Cycloolivil is a linear sequence starting from the readily available 3-methoxy-4-benzyloxy benzaldehyde (B42025). The key strategic elements involve:
-
Initial Carbon-Carbon Bond Formation: A Grignard reaction is utilized to install a vinyl group, creating a racemic secondary allylic alcohol.
-
Enantioselective Kinetic Resolution: A crucial enzymatic kinetic resolution step is employed to separate the desired enantiomer of the allylic alcohol. This step defines the stereochemistry of the final product.
-
Butenolide Formation: The resolved alcohol is then acylated and subjected to a ring-closing metathesis (RCM) reaction to construct a key butenolide intermediate.
-
Diastereoselective Conjugate Addition: A subsequent conjugate addition of a vinyl Grignard reagent to the butenolide sets the stage for the formation of the tetrahydrofuran (B95107) ring.
-
Final Cyclization and Deprotection Steps: The synthesis is completed through a series of transformations including cyclization and deprotection to yield (+)-Cycloolivil.
The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for (+)-Cycloolivil.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the initial steps of the enantioselective synthesis of (+)-Cycloolivil as reported by Vakiti and Hanessian.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| 1 | Grignard Addition | 3-Methoxy-4-benzyloxy benzaldehyde | Racemic Allylic Alcohol | 98 | N/A | N/A |
| 2 | Kinetic Resolution | Racemic Allylic Alcohol | (S)-Allylic Alcohol | 45 (for alcohol) | >99 | N/A |
| 3 | Acylation | (S)-Allylic Alcohol | Acrylate Ester | 95 | >99 | N/A |
| 4 | Ring-Closing Metathesis | Acrylate Ester | Butenolide | 85 | >99 | N/A |
| 5 | Conjugate Addition | Butenolide | Lactone | 80 | N/A | 5:1 |
Note: Yields and ee values for subsequent steps to complete the synthesis are not detailed in the primary literature.
III. Detailed Experimental Protocols
The following protocols are based on the procedures described by Vakiti and Hanessian. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed.
Protocol 1: Synthesis of Racemic 1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol
Objective: To synthesize the racemic allylic alcohol precursor via a Grignard reaction.
Materials:
-
3-Methoxy-4-benzyloxy benzaldehyde
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of 3-methoxy-4-benzyloxy benzaldehyde (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere of argon or nitrogen.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Vinylmagnesium bromide (1.2 eq, 1.0 M in THF) is added dropwise to the stirred solution over a period of 15 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the racemic allylic alcohol.
Expected Yield: 98%
Protocol 2: Enantioselective Kinetic Resolution of 1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol
Objective: To obtain the enantioenriched (S)-allylic alcohol using an enzymatic kinetic resolution.
Materials:
-
Racemic 1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol
-
Novozyme 435 (immobilized Candida antarctica lipase (B570770) B)
-
Isopropenyl acetate
-
4Å Molecular sieves
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of the racemic allylic alcohol (1.0 eq) in toluene in a round-bottom flask is added 4Å molecular sieves.
-
Isopropenyl acetate (4.0 eq) and Novozyme 435 (10% by weight of the racemic alcohol) are added to the mixture.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
Upon completion, the enzyme is removed by filtration and washed with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to separate the unreacted (S)-allylic alcohol from the acetylated (R)-enantiomer.
Expected Yield: ~45% for the (S)-alcohol. Expected Enantiomeric Excess (ee): >99% for the (S)-alcohol.
Protocol 3: Synthesis of (S)-1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-yl acrylate
Objective: To acylate the enantioenriched alcohol in preparation for ring-closing metathesis.
Materials:
-
(S)-1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
A solution of the (S)-allylic alcohol (1.0 eq) and triethylamine (6.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
Acryloyl chloride (2.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with water and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Expected Yield: 95%
Protocol 4: Ring-Closing Metathesis to form 5-((4-(benzyloxy)-3-methoxyphenyl)methylene)furan-2(5H)-one
Objective: To construct the butenolide ring system via RCM.
Materials:
-
(S)-1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-yl acrylate
-
Grubbs First-Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup
Procedure:
-
A solution of the acrylate ester (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask and degassed with argon or nitrogen for 15-20 minutes.
-
Grubbs first-generation catalyst (5-10 mol%) is added to the solution under a positive pressure of inert gas.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
Expected Yield: 85%
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the key transformations in the enantioselective synthesis of (+)-Cycloolivil.
Caption: Key transformations in the synthesis.
This document provides a comprehensive guide for the enantioselective synthesis of (+)-Cycloolivil. For further details on the final steps of the synthesis and characterization data, researchers are encouraged to consult the primary literature by Vakiti and Hanessian.
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Cycloolivil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized Cycloolivil.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic this compound.
Issue 1: Low Purity of Crude this compound After Synthesis
Question: My initial purity assessment (e.g., by ¹H NMR or TLC) of the crude product after the final synthetic step shows a complex mixture with multiple spots/peaks. What are the likely impurities and how can I address this?
Answer:
The total synthesis of (+)-Cycloolivil, as reported by Vakiti and Hanessian in 2020, involves several key transformations, each with the potential to introduce specific impurities.[1] Understanding these potential byproducts is the first step in designing an effective purification strategy.
Potential Impurities:
Based on the synthetic route, the following impurities are plausible:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates from the final steps.
-
Byproducts from Ring-Closing Metathesis (RCM): The use of a Grubbs catalyst for ring-closing metathesis is a robust reaction, but can sometimes lead to the formation of ethene as a byproduct.[2] In some cases, catalyst decomposition can occur.
-
Byproducts from Lemieux-Johnson Oxidation: This reaction cleaves an olefin to form aldehydes or ketones.[3] Common side products can include α-hydroxy ketones if the cleavage is incomplete.[4] Over-oxidation to carboxylic acids is also a possibility, although less common with this method compared to others.[3]
-
Diastereomers or Epimers: Depending on the stereocontrol of the reactions, other stereoisomers of this compound or its precursors may be present.
Troubleshooting Strategy:
-
Initial Characterization:
-
TLC Analysis: Run a TLC of your crude product using a solvent system such as ethyl acetate (B1210297)/hexane (B92381). The presence of multiple spots indicates a mixture of compounds with different polarities.
-
¹H NMR Spectroscopy: A proton NMR of the crude material can provide valuable information. Look for signals that do not correspond to this compound. The presence of sharp, well-defined signals other than your product suggests significant impurities.
-
-
Initial Purification - Flash Column Chromatography:
-
A preliminary purification by flash column chromatography on silica (B1680970) gel is highly recommended to remove the majority of impurities. A gradient elution is often effective.
-
Issue 2: Difficulty in Separating this compound from a Closely-Eluting Impurity by Column Chromatography
Question: During column chromatography, I have a persistent impurity that co-elutes with my desired this compound fraction. How can I improve the separation?
Answer:
Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:
-
Optimize the Solvent System (Mobile Phase):
-
Adjust Polarity: If the impurity is slightly more or less polar than this compound, a subtle adjustment of the solvent system can enhance separation. Try a shallower gradient or isocratic elution with a finely tuned solvent ratio.
-
Change Solvent Selectivity: If adjusting polarity is ineffective, switch one of the solvents in your mobile phase to another with different chemical properties. For example, if you are using an ethyl acetate/hexane system, you could try a dichloromethane (B109758)/methanol system.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Options include alumina, or reversed-phase silica (C18).
-
-
Recycle HPLC:
-
For particularly challenging separations, recycle HPLC can be employed. This technique involves recirculating the unresolved peaks back through the column to increase the effective column length and improve resolution.
-
Issue 3: this compound Fails to Crystallize or "Oils Out" During Recrystallization
Question: I have a partially purified sample of this compound that I am trying to recrystallize, but it either remains in solution upon cooling or forms an oil instead of crystals. What should I do?
Answer:
Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.
Troubleshooting Crystallization:
-
Solvent Selection is Critical:
-
The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Given the polar nature of this compound (with multiple hydroxyl and ether groups), polar solvents should be tested.
-
Solvent Screening: Test the solubility of a small amount of your sample in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water, or mixtures of these) to find a suitable system. A good starting point for polar compounds can be mixtures like ethanol/water or acetone/hexane.
-
-
If Oiling Out Occurs:
-
Reduce the Cooling Rate: Oiling out often happens when the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a More Polar Solvent System: The compound may be coming out of solution above its melting point. Using a more polar solvent can sometimes resolve this.
-
Try a Solvent/Anti-Solvent System: Dissolve the this compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Inducing Crystallization:
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
-
Concentrate the Solution: If no crystals form upon cooling, it's possible the solution is not saturated. Re-heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after initial synthesis and after purification?
A1: The purity of crude synthetic products can vary significantly depending on reaction conditions and work-up procedures. It is not uncommon for crude purity to be below 80%. After successful purification by column chromatography followed by recrystallization, a purity of >95% is a reasonable target. For pharmaceutical applications, purities of >99% are often required.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for analyzing polar compounds like lignans (B1203133).
-
Quantitative ¹H NMR (qNMR): qNMR can be used to determine the absolute purity of a sample by comparing the integral of a known analyte signal to that of a certified internal standard of known concentration.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help identify the molecular weights of impurities, providing clues to their structures.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point range.
Q3: What are some common solvent systems for the purification of lignans like this compound by column chromatography?
A3: For the purification of moderately polar lignans on silica gel, the following solvent systems are often effective:
-
Ethyl acetate/Hexane (or Heptane): A gradient of increasing ethyl acetate concentration is a standard choice.
-
Dichloromethane/Methanol: This system offers different selectivity and can be effective if separation is poor in ethyl acetate/hexane.
-
Acetone/Hexane: Similar to ethyl acetate/hexane, this can also be a good option.
The optimal solvent system should be determined by preliminary TLC analysis.
Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis and purification?
A4: Yes, several reagents used in the synthesis of this compound and its purification require careful handling:
-
Grubbs Catalyst: These are ruthenium-based catalysts and should be handled in a fume hood.
-
Osmium Tetroxide (used in Lemieux-Johnson oxidation): OsO₄ is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: All organic solvents should be handled in a fume hood. They are flammable and can be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Section 3: Data Presentation
Table 1: Purity Enhancement of a Hypothetical Batch of Synthesized this compound
| Purification Step | Purity (%) | Predominant Impurities | Analytical Method |
| Crude Product | 75 | Unreacted intermediates, oxidation byproducts | HPLC, ¹H NMR |
| After Flash Chromatography | 92 | Closely-related structural isomers | HPLC |
| After Recrystallization | >99 | Trace impurities | HPLC, qNMR |
Section 4: Experimental Protocols
Protocol 1: Flash Column Chromatography of Crude this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (60-120 mesh) as a slurry in hexane.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization of Partially Purified this compound
-
Solvent Selection:
-
Based on prior small-scale tests, select an appropriate solvent or solvent pair (e.g., ethanol/water).
-
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Use the minimum amount of hot solvent required.
-
-
Cooling:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Section 5: Visualizations
Caption: General workflow for the purification of synthesized this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Cycloolivil stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of cycloolivil.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store pure this compound as a solid in a well-sealed container at -20°C, protected from light and moisture. For this compound in solution (e.g., dissolved in DMSO or ethanol), it is advisable to store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How should I handle this compound for short-term use in experiments?
A2: For short-term use, solutions of this compound can be stored at 2-8°C for a few days, protected from light. However, it is best practice to prepare fresh solutions for each experiment to ensure potency and minimize degradation.
Q3: What are the initial signs of this compound degradation?
A3: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to accurately assess stability.
Q4: Is this compound sensitive to light?
A4: Yes, like many phenolic compounds, this compound may be susceptible to photodegradation. It is crucial to store both solid and solution forms of this compound protected from light. Use amber vials or wrap containers with aluminum foil.
Q5: What solvents are suitable for dissolving and storing this compound?
A5: this compound is soluble in organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, DMSO is a common solvent. Ensure the final concentration of the solvent in your experimental system is compatible with your assay and does not cause toxicity.
Troubleshooting Guides
Problem: Inconsistent results in biological assays using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution from solid this compound. 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Improper storage of working solutions | 1. Prepare working solutions fresh before each experiment. 2. If short-term storage is necessary, keep solutions at 2-8°C and protected from light for no longer than 24-48 hours. |
| Interaction with media components | 1. Evaluate the stability of this compound in your specific cell culture media over the time course of your experiment. 2. Consider preparing a more concentrated stock and diluting it immediately before adding to the assay. |
Problem: Appearance of unknown peaks in the HPLC chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step |
| Sample degradation | 1. Confirm that the new peaks are not present in the chromatogram of a freshly prepared, undegraded sample. 2. These new peaks likely represent degradation products. Further investigation using techniques like LC-MS may be needed for identification. |
| Contamination of the sample or mobile phase | 1. Prepare fresh mobile phase and sample diluent. 2. Flush the HPLC system thoroughly. 3. Inject a blank (diluent only) to check for system contamination. |
| Excipient interference (for formulated products) | 1. Analyze a placebo sample (formulation without this compound) under the same stress conditions to identify peaks originating from excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a vial.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a vial.
-
Incubate at 60°C for 8 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide in a vial.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial and place it in an oven at 80°C for 48 hours.
-
For degradation in solution, incubate the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
3. Sample Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.
-
A control sample (unstressed stock solution) should be analyzed concurrently.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Method Development and Validation:
-
Inject the unstressed this compound sample to determine its retention time.
-
Inject the stressed (degraded) samples.
-
Optimize the mobile phase gradient to achieve adequate separation between the parent this compound peak and any degradation product peaks (resolution > 1.5).
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 12.5 | 2 |
| 0.1 M NaOH | 8 hours | 18.2 | 3 |
| 3% H₂O₂ | 24 hours | 9.8 | 1 |
| Thermal (80°C, solid) | 48 hours | 5.3 | 1 |
| Photolytic | 1.2 million lux hours | 15.7 | 2 |
Table 2: Recommended Storage Conditions and Shelf-Life (Illustrative)
| Storage Condition | Form | Recommended Shelf-Life |
| -20°C, protected from light | Solid | > 24 months |
| 2-8°C, protected from light | Solid | < 6 months |
| -80°C, protected from light | In DMSO | 12 months (aliquoted) |
| 2-8°C, protected from light | In DMSO | < 7 days |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical antioxidant signaling pathway involving this compound.
Technical Support Center: Scaling Up Cycloolivil Purification for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of Cycloolivil for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from lab to preclinical scale?
A1: The main challenges include maintaining purification resolution, managing larger solvent volumes, ensuring consistent yield and purity, and potential equipment limitations.[1][2] As the scale increases, issues such as decreased separation efficiency in chromatography columns and difficulties in completely removing solvents can arise.[1]
Q2: How do I choose the appropriate chromatography technique for preclinical scale purification of this compound?
A2: For preclinical scale, flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for purifying lignans (B1203133) like this compound.[3] Flash chromatography is a cost-effective initial purification step, while preparative HPLC can achieve higher purity levels required for preclinical testing.[3] The choice depends on the required purity, batch size, and economic feasibility.
Q3: What are the key parameters to consider when scaling up a column chromatography method?
A3: To successfully scale up, you should aim to keep the linear flow rate and the bed height of the chromatography column constant while proportionally increasing the column diameter and sample load. It is also crucial to use the same stationary phase (e.g., silica (B1680970) gel) and a similar solvent system to the lab-scale method to ensure reproducible separation.
Q4: How can I monitor the purity of this compound during the scaled-up purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the fractions collected during column chromatography. For more precise quantification and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q5: What are some potential biological activities of this compound that are relevant for preclinical studies?
A5: Lignans, the class of compounds to which this compound belongs, are known for their antioxidant and anti-inflammatory properties. Preclinical studies may focus on evaluating this compound's potential to modulate signaling pathways involved in these processes, such as the Nrf2 antioxidant response pathway and the NF-κB inflammation pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound purification.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete extraction from the plant material.- Inefficient partitioning.- Loss of compound during solvent evaporation.- Suboptimal chromatographic separation. | - Ensure the plant material is finely ground for efficient extraction.- Optimize the solvent-to-solid ratio and extraction time.- Perform multiple extractions of the aqueous phase during partitioning.- Carefully control the temperature and pressure during solvent evaporation to prevent degradation.- Optimize the gradient and flow rate in your chromatography method. |
| Poor Resolution in Preparative Chromatography | - Column overloading.- Inappropriate flow rate.- Incorrect solvent system.- Column degradation. | - Determine the maximum sample load on a smaller analytical column first and scale up proportionally.- Maintain a constant linear velocity when scaling up the flow rate.- Ensure the solvent system provides good separation on an analytical scale before moving to preparative scale.- Check the column's performance with a standard compound; replace if necessary. |
| High Backpressure in HPLC System | - Blockage in the column or tubing.- Particulate matter in the sample or mobile phase.- Too high of a flow rate. | - Filter all samples and mobile phases through a 0.45 µm filter before use.- Use a guard column to protect the main preparative column.- Flush the system and column with an appropriate solvent to remove any blockages.- Reduce the flow rate and check if the pressure decreases. |
| Presence of Impurities in Final Product | - Co-elution with other compounds.- Contamination from solvents or equipment.- Degradation of this compound. | - Improve chromatographic resolution by optimizing the solvent gradient.- Use high-purity solvents and thoroughly clean all glassware and equipment.- Consider using an orthogonal purification step (e.g., a different type of chromatography) if impurities persist.- Assess the stability of this compound under the purification conditions and adjust as needed (e.g., lower temperature, protect from light). |
Experimental Protocols
Lab-Scale Purification of this compound from Stereospermum suaveolens Roots
This protocol is based on the method described by Sab et al. (2015).
1. Extraction:
-
Air-dry and powder the roots of Stereospermum suaveolens.
-
Extract the powdered root material (e.g., 500 g) with methanol (B129727) at room temperature.
-
Concentrate the combined methanol extracts under vacuum to obtain a crude extract.
2. Partitioning:
-
Dissolve the crude extract in water.
-
Sequentially partition the aqueous solution with ethyl acetate (B1210297) and then n-butanol.
-
Collect and concentrate the ethyl acetate fraction, which contains this compound.
3. Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Monitor the collected fractions by TLC.
-
Pool the fractions containing this compound and concentrate them to yield the purified compound.
Proposed Preclinical Scale-Up Purification of this compound
This protocol is a proposed scale-up based on the lab-scale method and general principles of chromatography scale-up.
1. Large-Scale Extraction:
-
Mill the dried roots of Stereospermum suaveolens to a coarse powder (e.g., 5 kg).
-
Perform extraction using a larger vessel with mechanical stirring, maintaining a similar solvent-to-solid ratio as the lab scale.
-
Use a rotary evaporator with a large-capacity flask to concentrate the methanol extract.
2. Scaled-Up Partitioning:
-
Utilize a large separatory funnel or a liquid-liquid extraction system for partitioning the aqueous solution of the crude extract with ethyl acetate.
3. Preparative Flash Chromatography:
-
Use a larger glass column or a commercially available flash chromatography system with a pre-packed silica gel cartridge.
-
The column diameter should be increased while maintaining a similar bed height to the lab-scale column.
-
The sample load and flow rate should be scaled up proportionally to the cross-sectional area of the larger column.
-
Elute with the same solvent system as the lab scale, adjusting the gradient volume to the larger column volume.
-
Collect fractions and monitor by TLC.
-
Pool the this compound-containing fractions and concentrate using a large-scale rotary evaporator.
4. Final Purity Assessment:
-
Analyze the final product for purity using HPLC.
Quantitative Data
Table 1: Comparison of Extraction and Partitioning Parameters
| Parameter | Lab Scale | Preclinical Scale (Projected) |
| Starting Material (dried roots) | 500 g | 5 kg |
| Methanol for Extraction | ~5 L | ~50 L |
| Crude Methanol Extract Yield | ~8% (40 g) | ~8% (400 g) |
| Ethyl Acetate for Partitioning | ~2 L | ~20 L |
| Ethyl Acetate Fraction Yield | ~12% of crude extract (4.8 g) | ~12% of crude extract (48 g) |
Table 2: Comparison of Column Chromatography Parameters
| Parameter | Lab Scale (Open Column) | Preclinical Scale (Flash Chromatography) |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel Cartridge |
| Column Dimensions (ID x L) | ~4 cm x 50 cm | ~10 cm x 60 cm |
| Sample Load | ~5 g | ~50 g |
| Elution Solvents | Petroleum Ether, Ethyl Acetate, Methanol | Petroleum Ether, Ethyl Acetate, Methanol |
| Total Solvent Volume | ~5-10 L | ~50-100 L |
| Final Yield of this compound | ~0.043% of methanol extract (17.2 mg) | ~0.04% of methanol extract (~160 mg) |
| Purity (by HPLC) | >95% | >95% |
Visualizations
Experimental Workflow for this compound Purification
References
Technical Support Center: Refinement of Cycloolivil Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful isolation and refinement of Cycloolivil from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
A1: this compound is a lignan (B3055560), a class of polyphenolic compounds. It has been isolated from the roots of Stereospermum suaveolens and is also found in the branch wood of olive trees (Olea europaea)[1][2].
Q2: What are the general steps involved in the isolation of this compound?
A2: The general workflow for this compound isolation involves:
-
Sample Preparation: Drying and grinding of the plant material to increase the surface area for extraction.
-
Extraction: Utilizing a suitable solvent and extraction technique to selectively extract this compound and related compounds from the plant matrix.
-
Fractionation/Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.
-
Characterization: Using spectroscopic methods like NMR and Mass Spectrometry to confirm the structure and purity of the isolated this compound.
Q3: Which extraction techniques are most effective for lignans (B1203133) like this compound?
A3: A variety of extraction techniques can be employed, each with its own advantages and disadvantages. These include maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Modern techniques like UAE and MAE often provide higher yields in shorter times compared to conventional methods.
Q4: How can I improve the purity of my this compound isolate?
A4: Purity can be enhanced through sequential chromatographic steps. An initial separation using open column chromatography can be followed by a more refined purification step using preparative High-Performance Liquid Chromatography (Prep-HPLC).
Q5: My this compound sample appears to be unstable during purification. What can I do?
A5: Some phenolic compounds can be sensitive to the acidic nature of standard silica (B1680970) gel. Consider deactivating the silica gel by pre-treating it with a basic solvent mixture (e.g., containing 1-3% triethylamine) or using an alternative stationary phase like alumina.
Troubleshooting Guides
This section addresses common issues encountered during the isolation and purification of this compound.
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract weight | Inefficient extraction from plant material. | - Ensure the plant material is finely ground. - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction. - Increase the extraction time or temperature (while monitoring for potential degradation). - Consider using more advanced extraction techniques like UAE or MAE. |
| Low concentration of this compound in the extract | Suboptimal solvent choice. | - Lignans are often extracted effectively with moderately polar solvents. Experiment with different concentrations of aqueous ethanol (B145695) or methanol (B129727). |
| Loss of compound during purification | Compound instability on the stationary phase. | - Test the stability of this compound on silica gel using a 2D TLC. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina. |
| Poor separation from other compounds. | - Optimize the mobile phase for column chromatography to achieve better separation (Rf value of 0.2-0.3 on TLC is a good starting point). | |
| Co-elution with other major compounds. | - Employ orthogonal separation techniques. If using normal-phase chromatography, consider a subsequent step with reverse-phase chromatography. |
Issue 2: Impure this compound Isolate
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC after column chromatography | Inadequate separation during column chromatography. | - Optimize the solvent system for better resolution on TLC before scaling up to column chromatography. - Ensure the column is packed properly to avoid channeling. - Use a finer mesh silica gel for better separation. |
| Broad or tailing peaks in HPLC | Column overload or poor column health. | - Reduce the amount of sample loaded onto the column. - Flush the column with a strong solvent to remove any adsorbed impurities. - Check for voids in the column and repack if necessary. |
| Co-elution of impurities with this compound | Similar polarity of this compound and impurities. | - Adjust the mobile phase composition to fine-tune the selectivity. Adding a small amount of a third solvent can sometimes improve separation. - Consider using a different type of chromatography column with a different stationary phase chemistry. - If using an MS detector, you may be able to quantify this compound even with co-elution by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), provided the masses are different. |
Data Presentation
Table 1: Comparison of Extraction Methods for Lignans from Various Plant Sources
| Lignan | Plant Source | Extraction Method | Solvent | Yield (% w/w of extract) | Reference |
| This compound | Stereospermum suaveolens (roots) | Methanol Extraction followed by Partitioning | Methanol, Ethyl Acetate (B1210297) | 0.043% (of pure compound from ethyl acetate fraction) | [1] |
| Phyllanthin | Phyllanthus niruri (aerial parts) | Soxhlet | Hexane | 36.2 mg/g of extract | [3] |
| Phyllanthin | Phyllanthus niruri (aerial parts) | Microwave-Assisted Extraction | 80% Methanol | 21.2 mg/g of extract | [3] |
| Phyllanthin | Phyllanthus niruri (aerial parts) | Enzymatic Treatment | n-Hexane and Acetone | 25.9 mg/g of extract | |
| Secoisolariciresinol diglucoside (SDG) | Linum usitatissimum (flaxseed) | Alkaline Hydrolysis | - | - | |
| Secoisolariciresinol diglucoside (SDG) | Linum usitatissimum (flaxseed) | Microwave Irradiation Pretreatment | 50% Ethanol | 34.76% increase in yield compared to classical alkaline method |
Note: Yields are reported as presented in the source literature and may not be directly comparable due to differences in the plant material, extraction protocols, and methods of quantification.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Stereospermum suaveolens Roots
-
Extraction:
-
Powder the dried roots of S. suaveolens.
-
Extract the powdered material with methanol (e.g., 3 x 4L for 1 kg of powder) at 60°C in a static extractor for 2 hours for each extraction.
-
Combine the methanol extracts and concentrate under vacuum at 60°C.
-
Dry the crude extract in a vacuum tray dryer.
-
-
Solvent Partitioning:
-
Dissolve the crude methanolic extract in water.
-
Successively partition the aqueous solution with ethyl acetate and then n-butanol.
-
Separate and concentrate the ethyl acetate, n-butanol, and water soluble fractions.
-
-
Column Chromatography of Ethyl Acetate Fraction:
-
Pack a silica gel column (60-120 mesh) with a suitable solvent (e.g., petroleum ether). The ratio of silica gel to the extract should be approximately 3:1.
-
Load the ethyl acetate fraction onto the column.
-
Elute the column with a gradient of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate, and then ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Purification of this compound:
-
The fraction eluted with 10% methanol in ethyl acetate is expected to contain this compound.
-
Allow this fraction to stand, which may result in the precipitation of this compound.
-
Wash the precipitate repeatedly with petroleum ether to obtain pure this compound.
-
Mandatory Visualizations
Diagram 1: General Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from a plant source.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A logical approach to troubleshooting low yields during this compound isolation.
Diagram 3: Potential Anti-Inflammatory Signaling Pathways Modulated by Lignans
References
Validation & Comparative
A Comparative Analysis of Cycloolivil and Lapachol from Stereospermum suaveolens: Yields, Protocols, and Biological Activities
For researchers and drug development professionals, understanding the phytochemical landscape of medicinal plants is paramount. Stereospermum suaveolens, a plant utilized in traditional medicine, is a source of various bioactive compounds, including the lignan (B3055560) cycloolivil and the naphthoquinone lapachol (B1674495). This guide provides a comparative analysis of the extraction yields of these two compounds, details the experimental protocols for their isolation, and explores their known biological activities and mechanisms of action.
Quantitative Yield Comparison
The yields of this compound and lapachol from the roots of Stereospermum suaveolens have been quantified, revealing a significant difference in their abundance. The following tables summarize the quantitative data from a key study in the field.[1]
Table 1: Yield of this compound and Lapachol in Methanolic Extract
| Compound | Yield (% w/w) in Root Methanol (B129727) Extract |
| This compound | 3.67% |
| Lapachol | 0.066% |
Table 2: Yield of Isolated this compound and Lapachol
| Compound | Yield (% w/w) from Dried Root Powder after Isolation |
| This compound | 0.043% |
| Lapachol | 0.004% |
These data clearly indicate that this compound is the more abundant of the two compounds in the methanolic extract of Stereospermum suaveolens roots.[1]
Experimental Protocols
The following protocols for the extraction and isolation of this compound and lapachol are based on the methodologies described in the scientific literature.[1]
Extraction
-
Plant Material Preparation: The roots of S. suaveolens are dried and powdered.
-
Methanol Extraction: The powdered root material (1.0 kg) is extracted three times with methanol (4.0 L each time) at 60°C in a static extractor for 2 hours per extraction.
-
Concentration: The combined methanolic extracts are concentrated under vacuum at 60°C.
-
Drying: The concentrated extract is dried in a vacuum tray dryer to obtain the crude extract. The reported yield of the crude methanolic extract is 8%.[1]
Isolation
-
Solvent Partitioning: The crude methanolic extract is dissolved in water and successively partitioned with ethyl acetate (B1210297) and n-butanol. This process yields ethyl acetate soluble (12%), n-butanol soluble (20%), and water-soluble (66%) fractions.[1]
-
Column Chromatography: The ethyl acetate fraction is subjected to open silica (B1680970) gel column chromatography (60-120 mesh). The column is eluted with a gradient of petroleum ether, ethyl acetate, and methanol.
-
Isolation of this compound: The fraction eluted with 10% methanol in ethyl acetate is collected. A precipitate forms, which is then washed repeatedly with petroleum ether to yield pure this compound (yield - 0.043%).
-
Isolation of Lapachol: The fractions eluted with 30% and 40% ethyl acetate in petroleum ether are collected, concentrated, and washed with petroleum ether and acetone, respectively, to yield pure lapachol (yield - 0.004%).
The workflow for the extraction and isolation process is depicted below.
Biological Activities and Signaling Pathways
This compound
This compound is a lignan that has been traditionally associated with several medicinal properties, including analgesic, liver-stimulant, astringent, and wound-healing effects. While specific signaling pathways have not been extensively elucidated, its biological activities suggest potential mechanisms of action. For instance, its antioxidant properties likely contribute to its therapeutic effects by mitigating oxidative stress.
The diagram below illustrates the known biological activities of this compound and a proposed mechanism for its antioxidant action.
Lapachol
Lapachol is a well-studied naphthoquinone with a broad spectrum of pharmacological activities. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
-
DHODH Inhibition: Lapachol is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) synthesis. This inhibition can suppress lymphocyte proliferation, contributing to its immunosuppressive effects.
-
Inhibition of DNA and RNA Synthesis: As a vitamin K antagonist, lapachol can interfere with the synthesis of DNA and RNA in neoplastic cells, which is a key aspect of its antitumor activity.
-
Targeting Pyruvate Kinase M2 (PKM2): Lapachol has been shown to inhibit the activity of PKM2, a key enzyme in cancer cell metabolism. This inhibition disrupts glycolysis in tumor cells.
-
Modulation of NF-κB and MAPK Signaling Pathways: Lapachol can activate the NF-κB signaling pathway, which is involved in reversing the polarization of M2-like macrophages, thereby enhancing their tumor-killing ability. It also influences the MAPK signaling pathway, which is implicated in apoptosis and cell cycle regulation.
The following diagram provides a simplified overview of the signaling pathways affected by lapachol.
Conclusion
This comparative guide highlights the significant disparity in the natural abundance of this compound and lapachol in Stereospermum suaveolens, with this compound being the major constituent. The provided experimental protocols offer a clear pathway for the extraction and isolation of these compounds for further research. While the molecular mechanisms of this compound require more in-depth investigation, lapachol has been shown to interact with multiple well-defined signaling pathways, making it a compound of significant interest for drug development, particularly in the areas of oncology and immunology. This information serves as a valuable resource for scientists working on the discovery and development of novel therapeutics from natural sources.
References
Validating the Anti-inflammatory Effects of Cycloolivil In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloolivil, a lignan (B3055560) found in plants such as Olea europaea, is a subject of growing interest for its potential therapeutic properties. While direct in vitro studies validating the anti-inflammatory effects of this compound are not extensively available in current literature, this guide provides a comparative analysis based on the well-documented anti-inflammatory activities of structurally related lignans (B1203133) and other bioactive compounds isolated from Olea europaea. By examining the effects of these related molecules on key inflammatory mediators and signaling pathways, we can infer the potential mechanisms of action for this compound and guide future research. This document summarizes experimental data, details relevant protocols, and visualizes key cellular pathways to offer a foundational understanding for researchers investigating the anti-inflammatory potential of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of various lignans and compounds from olive extracts have been demonstrated to modulate key markers in inflammatory responses. These markers include nitric oxide (NO), a signaling molecule involved in inflammation, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of these molecules is a crucial indicator of a compound's anti-inflammatory potential.
Below is a summary of the inhibitory effects of selected lignans and olive-derived compounds on these inflammatory mediators in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.
Table 1: In Vitro Anti-inflammatory Effects of Lignans and Olive-Derived Compounds
| Compound/Extract | Cell Line | Inflammatory Stimulant | Target Mediator | Observed Effect (IC50 or % Inhibition) | Reference |
| Lignans | |||||
| (+)-Eudesmin | LPS-activated microglia | LPS | NO Production | - | [1] |
| (+)-Magnolin | LPS-activated microglia | LPS | NO Production | - | [1] |
| Epimagnolin B | LPS-activated microglia | LPS | NO & PGE2 Production | Potent Inhibition | [1] |
| Ecdysanol F | RAW264.7 | LPS | NO & IL-6 Production | Strong Inhibition | [2] |
| Various Lignans | RAW264.7 | LPS | TNF-α, NO, IL-6 Production | Inhibition | [2] |
| Olive-Derived | |||||
| Olive Leaf Extract | Rat Paw Tissue | Carrageenan | TNF, IL-1, COX-2, NO | Significant Reduction | |
| Oleacin (OC) | HUVECs & THP-1 | LPS | IL-1β, TNF-α, IL-8, IL-6 | Amelioration | |
| Oleuropein-Aglycone (OA) | HUVECs & THP-1 | LPS | IL-1β, TNF-α, IL-8, IL-6 | Amelioration |
Note: Specific IC50 values were not provided in all referenced abstracts. The table reflects the reported inhibitory activity.
Key Signaling Pathways in Inflammation
The production of pro-inflammatory mediators is largely regulated by intracellular signaling cascades. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural anti-inflammatory compounds exert their effects by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several lignans have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes. The inhibition of MAPK phosphorylation is another mechanism through which anti-inflammatory compounds can act.
Experimental Protocols
To facilitate further research into the anti-inflammatory effects of this compound, this section outlines standard in vitro experimental protocols.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
After cell treatment, collect the cell culture supernatant.
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the cytokine concentration using a standard curve generated with recombinant cytokines.
Conclusion and Future Directions
While direct experimental evidence for the in vitro anti-inflammatory effects of this compound is currently limited, the data from structurally similar lignans and other compounds from Olea europaea provide a strong rationale for its investigation as a potential anti-inflammatory agent. The comparative data presented in this guide suggest that this compound may inhibit the production of key inflammatory mediators such as NO, TNF-α, and IL-6, likely through the modulation of the NF-κB and MAPK signaling pathways.
Future in vitro studies should focus on:
-
Directly assessing the efficacy of isolated this compound in inhibiting pro-inflammatory mediators in LPS-stimulated macrophages.
-
Determining the IC50 values for the inhibition of these mediators to quantify its potency.
-
Investigating the molecular mechanisms by examining the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Expanding the research to other relevant cell types involved in the inflammatory process, such as endothelial cells and immune cells.
By systematically addressing these research questions, a comprehensive understanding of the anti-inflammatory properties of this compound can be established, paving the way for its potential development as a novel therapeutic agent.
References
Cycloolivil in the Landscape of Phytoestrogen Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular signaling pathways is a primary focus in the quest for novel therapeutics. Phytoestrogens, plant-derived compounds with structural similarities to estrogen, have garnered significant attention for their potential to modulate these pathways, offering promise in various therapeutic areas. Among these, cycloolivil is an emerging lignan (B3055560) whose bioactivity is still being extensively explored. This guide provides a comparative analysis of this compound against well-characterized phytoestrogens—genistein, daidzein (B1669772), and resveratrol (B1683913)—with a focus on their impact on critical cell signaling cascades. While comprehensive data on this compound's direct interaction with key signaling pathways remains nascent, this guide summarizes the existing knowledge and highlights areas ripe for future investigation.
Comparative Analysis of Phytoestrogen Activity
The biological effects of phytoestrogens are largely dictated by their affinity for estrogen receptors (ERα and ERβ) and their ability to modulate downstream signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are fundamental to cell proliferation, survival, and apoptosis.
Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) of phytoestrogens to ERα and ERβ is a key determinant of their estrogenic or anti-estrogenic potential. Genistein and daidzein, prominent isoflavones found in soy, exhibit a higher affinity for ERβ over ERα. This preferential binding is a significant area of research, as ERβ activation is often associated with anti-proliferative effects in certain tissues. Resveratrol, a stilbene (B7821643) found in grapes and berries, also demonstrates a preference for ERβ.
Table 1: Relative Binding Affinity (RBA) of Phytoestrogens for Estrogen Receptors
| Phytoestrogen | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Predominant Effect |
| This compound | Data not available | Data not available | Antioxidant |
| Genistein | ~0.3 - 8.7 | ~36 - 150 | ERβ Agonist |
| Daidzein | ~0.06 - 0.5 | ~0.5 - 7.5 | ERβ Agonist |
| Resveratrol | ~0.01 - 0.1 | ~0.1 - 1.0 | ERβ Agonist |
Note: RBA values are expressed as a percentage relative to 17β-estradiol (100%). The ranges reflect variability across different studies and assay conditions.
Currently, there is a notable absence of published data quantifying the direct binding affinity of this compound to either ERα or ERβ.
Modulation of MAPK/ERK and PI3K/Akt Signaling Pathways
The MAPK/ERK and PI3K/Akt pathways are central to regulating cell fate. Phytoestrogens can exert significant influence over these cascades, often in a cell-type and concentration-dependent manner.
Table 2: Comparative Effects of Phytoestrogens on MAPK/ERK and PI3K/Akt Signaling
| Phytoestrogen | Effect on MAPK/ERK Pathway | Effect on PI3K/Akt Pathway | Primary Cellular Outcome |
| This compound | Data not available | Data not available | Antioxidant effects documented |
| Genistein | Inhibition | Inhibition | Anti-proliferative, Pro-apoptotic |
| Daidzein | Inhibition | Inhibition | Anti-proliferative, Pro-apoptotic |
| Resveratrol | Biphasic (low conc. activation, high conc. inhibition) | Inhibition | Anti-proliferative, Pro-apoptotic |
Genistein and daidzein have been shown to inhibit both the MAPK/ERK and PI3K/Akt pathways in various cancer cell lines, contributing to their anti-proliferative and pro-apoptotic effects.[1] Resveratrol exhibits a more complex, often biphasic, effect on the MAPK/ERK pathway, where it can activate the pathway at low concentrations and inhibit it at higher concentrations.[2] It generally acts as an inhibitor of the PI3K/Akt pathway.[3]
Specific experimental data detailing the direct effects of this compound on the activation or inhibition of the MAPK/ERK and PI3K/Akt signaling pathways are not yet available in peer-reviewed literature. However, its documented antioxidant activity suggests potential indirect effects on these pathways, as reactive oxygen species (ROS) are known modulators of both MAPK/ERK and PI3K/Akt signaling.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing phytoestrogen activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments discussed.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[4]
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein).[4]
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to bind the receptor-ligand complexes. The mixture is washed to remove unbound estradiol.[4]
-
Quantification: The radioactivity of the HAP pellet, representing the amount of bound radiolabeled estradiol, is measured using a scintillation counter.[4]
-
Data Analysis: A competition curve is generated by plotting the percentage of radiolabeled estradiol bound against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is calculated. The RBA is then calculated relative to the IC50 of unlabeled 17β-estradiol.[4]
Western Blot for Phosphorylated ERK and Akt
This technique is used to detect and quantify the levels of activated (phosphorylated) signaling proteins.
-
Cell Lysis: Cells treated with phytoestrogens are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.[6]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[7]
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-Akt).[7]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[7]
-
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.[5]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to normalize the data.[8]
Conclusion and Future Directions
While genistein, daidzein, and resveratrol have been extensively studied for their effects on estrogen receptor binding and key cell signaling pathways, this compound remains a comparatively enigmatic compound in this context. The available data for the established phytoestrogens provide a valuable framework for understanding how these molecules can influence cellular behavior. The lack of specific data for this compound's interaction with ERα, ERβ, and the MAPK/ERK and PI3K/Akt pathways represents a significant knowledge gap. Future research should prioritize conducting direct binding assays and cell-based signaling studies with this compound to elucidate its mechanisms of action and to fully assess its therapeutic potential in comparison to other phytoestrogens. Such studies will be instrumental in determining whether this compound's known antioxidant properties translate into significant modulation of these critical cell signaling cascades.
References
- 1. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferative and anti-proliferative effects of dietary levels of phytoestrogens in rat pituitary GH3/B6/F10 cells - the involvement of rapidly activated kinases and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
A Comparative Guide to Cycloolivil Quantification: Cross-Validation of HPLC and HPTLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of Cycloolivil, a significant lignan (B3055560) found in various medicinal plants. While direct cross-validation studies for this compound are not extensively published, this document outlines the necessary experimental frameworks and expected performance outcomes based on established analytical principles and International Council for Harmonisation (ICH) guidelines. By presenting detailed protocols and comparative data tables, this guide serves as a practical resource for researchers aiming to develop and validate robust analytical methods for this promising bioactive compound.
Experimental Protocols
A successful cross-validation requires the development and optimization of distinct methods for each technique. Below are proposed protocols for the quantification of this compound using HPLC and HPTLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 280 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 200 µg/mL.
-
Sample Preparation: Extract this compound from the plant matrix using a suitable solvent (e.g., methanol) with the aid of ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a high-throughput alternative for quantitative analysis and is particularly useful for screening multiple samples simultaneously.
-
Instrumentation: HPTLC system including an automatic sample applicator (e.g., Linomat 5), developing chamber, TLC plate heater, and a TLC scanner/densitometer.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Sample Application: Apply standards and samples as 8 mm bands, 10 mm from the bottom edge of the plate, with a distance of 15 mm between bands.
-
Mobile Phase (Solvent System): A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v).
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough developing chamber.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
Densitometric Scanning: Perform scanning at 280 nm using a TLC scanner in absorbance mode.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Calibration Standards: From the stock solution, prepare working standards and apply different volumes to the HPTLC plate to obtain a calibration range (e.g., 100-1000 ng/spot).
-
Sample Preparation: Prepare a methanolic extract of the plant material as described for the HPLC method. The final concentration may need to be adjusted to fall within the HPTLC calibration range.
-
Data Presentation: A Comparative Framework
The cross-validation of these two methods would involve assessing their performance based on ICH guidelines.[1][2][3] The following tables summarize the proposed chromatographic conditions and the key validation parameters that must be evaluated.
Table 1: Comparison of Proposed Chromatographic Conditions
| Parameter | HPLC Method | HPTLC Method |
| Technique | Reversed-Phase Liquid Chromatography | Adsorption Thin-Layer Chromatography |
| Stationary Phase | C18 silica gel column (250 x 4.6 mm, 5µm) | Pre-coated Silica Gel 60 F254 plates |
| Mobile Phase | Gradient: Water (0.1% Formic Acid) & Acetonitrile | Toluene: Ethyl Acetate: Formic Acid (5:4:1 v/v/v) |
| Analysis Time | ~30-40 minutes per sample | ~20-30 minutes for plate development (multiple samples) |
| Detection | UV Detector at 280 nm | Densitometric Scanner at 280 nm |
| Quantification | Peak area integration of a single chromatogram | Peak area integration from densitometric scan of a track |
Table 2: Cross-Validation Parameters and Expected Performance Outcomes
| Validation Parameter | Description & Experimental Assessment | Expected Performance: HPLC vs. HPTLC |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[4] Assessed by comparing the chromatograms of blank, standard, and sample solutions. Peak purity analysis using a DAD is crucial for HPLC. | HPLC: Generally offers higher resolution and peak purity, providing excellent specificity.[5] HPTLC: Good specificity can be achieved with optimized mobile phases. The visual nature of the chromatogram allows for easy detection of matrix interferences across the entire track.[6] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2] Assessed by analyzing a minimum of five concentrations. The correlation coefficient (r²) should ideally be >0.995. | HPLC: Typically exhibits excellent linearity over a wide concentration range. HPTLC: Also demonstrates good linearity, but often over a slightly narrower range compared to HPLC. |
| Accuracy | The closeness of the test results to the true value.[2] Determined by recovery studies, spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). | HPLC: High accuracy with recovery values typically between 98-102% is expected due to high precision and low baseline noise. HPTLC: Good accuracy is achievable, with recovery often in the range of 95-105%. Manual application steps can sometimes introduce more variability. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day), and Reproducibility. Expressed as Relative Standard Deviation (%RSD). | HPLC: Very high precision is a key advantage, with %RSD values often below 2% due to automation and stable instrumental conditions.[7] HPTLC: Good precision is possible with automated applicators (%RSD < 5%). However, it can be more susceptible to environmental factors like humidity and temperature during development. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | HPLC: Generally offers lower LOD and LOQ, making it more suitable for trace analysis.[5] HPTLC: Sensitivity is very good (in the nanogram range), but LOD/LOQ might be slightly higher than for HPLC.[9] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] For HPLC, this includes varying flow rate, column temperature, and mobile phase composition. For HPTLC, variations can include mobile phase composition, development distance, and saturation time. | HPLC: Methods are generally robust, especially with modern, well-maintained equipment. HPTLC: Robustness can be more challenging to achieve due to the number of manual steps and environmental influences. Careful control of parameters is essential. |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation process, providing a clear visual representation of the experimental design.
Caption: Workflow for the cross-validation of HPLC and HPTLC methods.
Caption: Key strengths of HPLC and HPTLC for phytochemical analysis.
Conclusion
Both HPLC and HPTLC are powerful and suitable techniques for the quantification of this compound. HPLC stands out for its superior precision, resolution, and lower detection limits, making it the preferred method for regulatory submissions and trace analysis.[7][11] Conversely, HPTLC offers significant advantages in terms of sample throughput, reduced solvent consumption, and operational simplicity, positioning it as an excellent tool for screening large numbers of samples, quality control of raw materials, and preliminary research.[6]
A cross-validation study as outlined in this guide is essential to ensure that data generated by either method is reliable and comparable. For researchers in natural product analysis and drug development, the choice between HPLC and HPTLC will depend on the specific application, sample workload, and the required level of precision and sensitivity. Ultimately, having validated methods for both techniques provides valuable flexibility in the analytical workflow.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. youtube.com [youtube.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. Advantages and Disadvantages of High Performance Thin Layer Chromatography HPTLC [pharmastuff4u.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Natural vs. Synthetic Cycloolivil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of natural and synthetic cycloolivil, a lignan (B3055560) with demonstrated antioxidant and anti-inflammatory properties. Due to a lack of direct comparative studies in publicly available literature, this guide will focus on the known efficacy of natural this compound and present the standardized methodologies by which both natural and synthetic forms can be evaluated. The information presented aims to equip researchers with the necessary protocols and frameworks to conduct their own comparative analyses.
Introduction to this compound
This compound is a lignan found in various plant species, notably in the roots of Stereospermum suaveolens[1][2][3]. Traditionally, plants containing this compound have been used in remedies for their analgesic, liver-stimulant, and wound-healing properties[1][2][3]. Modern research has begun to explore the pharmacological potential of isolated this compound, particularly focusing on its antioxidant and anti-inflammatory effects.
The availability of this compound from natural sources can be limited. Therefore, chemical synthesis offers a promising alternative for producing larger quantities for research and potential therapeutic development. A key assumption is that synthetic this compound, if produced with the same stereochemistry as the natural form, will exhibit identical biological activity.
Sourcing and Preparation
Natural this compound: Extraction and Isolation
Natural this compound is typically extracted from dried and powdered plant material. A common method involves methanolic extraction followed by liquid-liquid partitioning and column chromatography to isolate the compound.
Experimental Protocol: Extraction of Natural this compound from Stereospermum suaveolens
-
Extraction: The powdered roots of S. suaveolens are extracted with methanol (B129727) at 60°C. The combined extracts are then concentrated under a vacuum[1].
-
Partitioning: The crude methanol extract is dissolved in water and successively partitioned with ethyl acetate (B1210297) and n-butanol. The ethyl acetate fraction, which is rich in this compound, is collected[1].
-
Chromatography: The ethyl acetate fraction is subjected to open silica (B1680970) gel column chromatography. The column is eluted with a gradient of petroleum ether, ethyl acetate, and methanol[1].
-
Isolation: Fractions containing this compound are identified, and the compound is purified by precipitation and washing[1]. High-Performance Liquid Chromatography (HPLC) can be used for the final purification and quantification[1][2].
Synthetic this compound: Chemical Synthesis
The total synthesis of this compound has been achieved through various stereoselective routes. These methods often involve the construction of the core lignan structure from commercially available starting materials. One reported synthesis utilizes a stereoselective hydroxylation of an α,β-dibenzyl-γ-butyrolactone as a key step to produce (±)-cycloolivil[2].
Comparative Efficacy: Antioxidant Activity
| Parameter | Assay | Description | Expected Outcome for this compound |
| IC50 Value | DPPH Radical Scavenging Assay | The concentration of the compound required to scavenge 50% of the DPPH free radical. A lower IC50 indicates higher antioxidant activity. | To be determined experimentally. |
| Trolox Equivalents | ABTS Radical Scavenging Assay | Compares the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog. | To be determined experimentally. |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound (natural or synthetic) are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Comparative Efficacy: Anti-inflammatory Activity
The anti-inflammatory properties of this compound are another significant area of interest. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common mechanism for anti-inflammatory drugs.
| Parameter | Assay | Description | Expected Outcome for this compound |
| IC50 Value | COX-2 Inhibition Assay | The concentration of the compound required to inhibit 50% of the activity of the COX-2 enzyme. A lower IC50 indicates higher anti-inflammatory activity. | To be determined experimentally. |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Enzyme and Substrate Preparation: Recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Reaction Mixture: Different concentrations of this compound are pre-incubated with the COX-2 enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Product Formation: The production of prostaglandins (B1171923) (e.g., PGE2) is measured, often using an ELISA kit.
-
Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Potential Signaling Pathway: Nrf2 Activation
The antioxidant and anti-inflammatory effects of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is plausible that this compound may also act through this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Experimental Workflow for Comparative Analysis
To directly compare the efficacy of natural and synthetic this compound, a structured experimental workflow is essential.
Caption: Workflow for the comparative analysis of natural vs. synthetic this compound.
Conclusion
While the biological activities of natural this compound show significant promise, the field would greatly benefit from direct comparative studies with its synthetic counterpart. Such studies are crucial to validate the efficacy of synthetic routes and to ensure a consistent and scalable supply for future research and drug development. The experimental protocols and frameworks provided in this guide offer a foundation for researchers to conduct these vital comparative analyses. The assumption remains that a successfully synthesized this compound, identical in structure and purity to the natural compound, will exhibit equivalent biological efficacy.
References
Comparative analysis of Cycloolivil and resveratrol bioactivity
A Detailed Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of natural product research, both cycloolivil and resveratrol (B1683913) have emerged as compounds of interest due to their potential health benefits. Resveratrol, a well-studied polyphenol found in grapes and berries, has been extensively investigated for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This compound, a lignan (B3055560) found in plants such as the olive tree, is a less-studied compound, but preliminary research suggests it may also possess valuable bioactive properties.
This guide provides a comprehensive comparative analysis of the bioactivity of this compound and resveratrol, with a focus on experimental data to assist researchers, scientists, and drug development professionals in their work. The information is presented in a structured format, including data tables for easy comparison, detailed experimental protocols for key assays, and visualizations of signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and resveratrol. It is important to note that while extensive data exists for resveratrol, quantitative data for isolated this compound is limited in the current scientific literature. Much of the available information on this compound's bioactivity is derived from studies on plant extracts containing the compound, rather than on the purified lignan itself.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| Hydroxyl Radical Scavenging | Data Not Available | - | |
| Resveratrol | DPPH Radical Scavenging | 131 µM | [1] |
| ABTS Radical Scavenging | 2 µg/mL | [2] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Data Not Available | - |
| Resveratrol | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | ~5-10 µM (Significant inhibition) | [3][4][5] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | Data Not Available | - |
| Resveratrol | MCF-7 (Breast Cancer) | MTT Assay | 51.18 µM | |
| MCF-7 (Breast Cancer) | MTT Assay | 238 µM |
Table 4: Comparative Neuroprotective Activity
| Compound | In Vitro Model | Assay | IC50 Value / Effective Concentration | Source |
| This compound | β-Amyloid-induced toxicity | Cell Viability | Data Not Available | - |
| Resveratrol | β-Amyloid-induced toxicity in rat hippocampal neurons | Cell Viability | 25 µM (maximally effective) | |
| Inhibition of β-secretase (BACE-1) | Enzymatic Assay | 11.9 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., resveratrol) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
-
Nitric Oxide (NO) Synthase Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
The IC50 value for NO inhibition is calculated.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cells.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed the cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Neuroprotection Assay against β-Amyloid (Aβ)-Induced Toxicity
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of β-amyloid, a peptide implicated in Alzheimer's disease.
-
Principle: Aggregated forms of β-amyloid are toxic to neurons and can induce cell death. A neuroprotective compound will be able to mitigate this toxicity and improve cell survival.
-
Protocol:
-
Culture primary neurons (e.g., hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).
-
Prepare aggregated β-amyloid peptides (e.g., Aβ1-42 or Aβ25-35) by incubating them under specific conditions.
-
Treat the neuronal cells with the test compound at various concentrations, either before, during, or after exposure to the toxic Aβ peptides.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Assess cell viability using methods such as the MTT assay, LDH release assay, or by counting viable cells after staining with dyes like trypan blue.
-
The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to cells treated with Aβ alone.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by resveratrol and a general workflow for in vitro bioactivity screening.
Caption: Key signaling pathways modulated by resveratrol.
Caption: General experimental workflow for in vitro bioactivity screening.
Conclusion
This comparative guide highlights the extensive body of research supporting the diverse bioactivities of resveratrol. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into its mechanisms of action and potential therapeutic applications.
In contrast, the bioactivity of isolated this compound remains largely underexplored, with a significant lack of quantitative data in the public domain. While its presence in botanicals with known health benefits is intriguing, further research is imperative to elucidate the specific biological effects of purified this compound. This knowledge gap presents a clear opportunity for future research to isolate and characterize the bioactivities of this compound, potentially uncovering a new natural compound with significant therapeutic promise. Researchers are encouraged to utilize the detailed protocols provided in this guide as a starting point for a comprehensive evaluation of this compound's potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 4. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cycloolivil and quercetin antioxidant capacity
In the realm of natural compounds with therapeutic potential, both cycloolivil and quercetin (B1663063) have garnered attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, drawing upon available experimental data. While extensive research has quantified the antioxidant prowess of quercetin, data on this compound remains more nascent. This comparison aims to summarize the current state of knowledge to inform researchers, scientists, and drug development professionals.
Quantitative Antioxidant Capacity
The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. This is quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Quercetin | ~4.60 - 19.17 | Ascorbic Acid | ~5 |
| This compound | Data not available | - | - |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Quercetin | 1.17 - 2.10 | Trolox | ~2.34 |
| This compound | Data not available | - | - |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) |
| Quercetin | Data varies significantly with experimental conditions |
| This compound | Data not available |
Experimental Protocols
Standardized assays are crucial for the reproducible evaluation of antioxidant capacity. Below are the detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is monitored spectrophotometrically.[4]
Materials:
-
DPPH solution (typically 0.1 mM in methanol)
-
Test compound (this compound or Quercetin) at various concentrations
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution at different concentrations to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[5]
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compound (this compound or Quercetin) at various concentrations
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a stock solution of the test compound and the positive control.
-
In a 96-well plate, add a small volume of the test compound solution at different concentrations to the wells.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride; peroxyl radical generator)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound (this compound or Quercetin) at various concentrations
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of fluorescein, AAPH, test compound, and Trolox in phosphate buffer.
-
In a black 96-well plate, add the fluorescein solution to all wells.
-
Add the test compound, Trolox, or buffer (for blank) to the respective wells.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The ORAC value is calculated from the net area under the fluorescence decay curve of the sample compared to that of the blank and is typically expressed as Trolox equivalents (TE).
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and the mechanisms of antioxidant action, the following diagrams are provided.
Experimental workflow for antioxidant capacity assessment.
Antioxidant Signaling Pathway of Quercetin
Quercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes.
Simplified signaling pathway of quercetin's antioxidant action.
Conclusion
Quercetin is a well-characterized antioxidant with a potent ability to scavenge free radicals, as demonstrated by a wealth of quantitative data from various in vitro assays. Its antioxidant mechanism is multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways like the Nrf2 and NF-κB pathways.
In contrast, while this compound is recognized as a promising bioactive lignan (B3055560) found in plants with known antioxidant properties, there is a significant gap in the scientific literature regarding its specific, quantitative antioxidant capacity. Future research focusing on the isolation of pure this compound and its evaluation using standardized antioxidant assays is necessary to facilitate a direct and comprehensive comparison with established antioxidants like quercetin. Such studies will be invaluable for elucidating its potential role in drug development and as a health-promoting agent.
References
- 1. Unseparated Olive Pruning Waste as a Sustainable Feedstock: DoE-Optimized Extracts with Antioxidant Activity Equivalent to Isolated Leaves [mdpi.com]
- 2. This compound, a lignan from the roots of Stereospermum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
Validating the Mechanism of Action of Cycloolivil in Specific Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Cycloolivil in specific cancer cell lines. It outlines key experiments, presents data organization structures, and offers detailed protocols to objectively assess the compound's performance against other alternatives.
Overview of this compound's Known Biological Activities
This compound is a lignan (B3055560) found in various plants, including those of the Stereospermum genus[1][2][3][4]. Existing research suggests that this compound possesses several biological activities that are relevant to cancer research, including:
-
Antioxidant Activity: Like many phenolic compounds, this compound is expected to exhibit antioxidant properties, which can play a role in mitigating oxidative stress within cancer cells.
-
Anti-inflammatory Effects: this compound has been shown to have anti-inflammatory properties, potentially through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
-
Anticancer Potential: Preliminary evidence suggests that this compound may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are crucial mechanisms for anticancer agents.
This guide will focus on experimental approaches to validate and quantify these potential anticancer mechanisms in specific cancer cell lines, comparing its efficacy to a standard chemotherapeutic drug, Doxorubicin, and other relevant lignans.
Comparative Data Presentation
To facilitate a clear comparison of this compound's efficacy, all quantitative data should be summarized in structured tables. Below are template tables for key experimental outcomes.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Incubation Time (hrs) | IC50 (µM) |
| This compound | e.g., MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| Doxorubicin | e.g., MCF-7 | 24 | Literature Value |
| 48 | Literature Value | ||
| 72 | Literature Value | ||
| Other Lignan (e.g., Secoisolariciresinol diglucoside) | e.g., MCF-7 | 24 | Literature Value |
| 48 | Literature Value | ||
| 72 | Literature Value |
Table 2: Comparative Analysis of Apoptosis Induction
This table will quantify the percentage of apoptotic cells in a cancer cell line following treatment.
| Compound | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control | 0 | |||
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| Doxorubicin | IC50 | Literature Value | Literature Value | Literature Value |
| 2 x IC50 | Literature Value | Literature Value | Literature Value | |
| Other Lignan | IC50 | Literature Value | Literature Value | Literature Value |
| 2 x IC50 | Literature Value | Literature Value | Literature Value |
Table 3: Comparative Analysis of Cell Cycle Distribution
This table will show the percentage of cells in each phase of the cell cycle after treatment.
| Compound | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | |||
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| Doxorubicin | IC50 | Literature Value | Literature Value | Literature Value |
| 2 x IC50 | Literature Value | Literature Value | Literature Value | |
| Other Lignan | IC50 | Literature Value | Literature Value | Literature Value |
| 2 x IC50 | Literature Value | Literature Value | Literature Value |
Table 4: Comparative Inhibition of NF-κB Pathway Activation
This table will quantify the relative protein expression of key components of the NF-κB pathway.
| Compound | Concentration (µM) | Relative p-p65 Expression | Relative IκBα Expression |
| Control (untreated) | 0 | 1.0 | 1.0 |
| Control (+ TNF-α) | 0 | Normalized to this value | Normalized to this value |
| This compound (+ TNF-α) | IC50 | Data to be determined | Data to be determined |
| 2 x IC50 | Data to be determined | Data to be determined | |
| BAY 11-7082 (Inhibitor) (+ TNF-α) | 10 | Literature Value | Literature Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and another comparative lignan in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound, Doxorubicin, or another lignan at their respective IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Western Blot Analysis of NF-κB Pathway
This technique is used to detect and quantify specific proteins in a sample, in this case, key proteins in the NF-κB signaling pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Pre-treat cells with this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour, followed by stimulation with an activator like TNF-α (10 ng/mL) for 30 minutes. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Overview of the experimental workflow.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Relationship between this compound, cell cycle arrest, and apoptosis.
References
Safety Operating Guide
Proper Disposal of Cycloolivil: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to handling cycloolivil, it is crucial to consult the compound's specific hazard information, if available from the supplier. In the absence of detailed data, researchers should treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
General Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry place.[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste. This workflow is designed to ensure that all waste streams are correctly identified, segregated, and prepared for final disposal by qualified personnel.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
The disposal of this compound, like any laboratory chemical, must be handled in a structured and compliant manner. Do not dispose of this compound down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unadulterated this compound should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should also be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Packaging and Labeling:
-
Container: Use a chemically compatible and leak-proof container for waste collection. The original container, if empty and in good condition, can be used for the same waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Include the date of waste generation and any known hazard characteristics.
3. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Complete any required waste manifest or tracking documentation provided by the disposal service.
Environmental Considerations
While specific ecotoxicity data for this compound is not widely published, it is prudent to assume it may be harmful or toxic to aquatic life with long-lasting effects.[1][3] Therefore, preventing its release into the environment is a critical aspect of responsible disposal.[3] Proper disposal through a certified hazardous waste handler ensures that the compound is managed in an environmentally sound manner.
References
Essential Safety and Logistical Information for Handling Cycloolivil
Disclaimer: No specific Safety Data Sheet (SDS) for Cycloolivil was found. The following guidance is based on general laboratory safety principles for handling natural product compounds and lignans. It is crucial to conduct a risk assessment for your specific laboratory conditions and handling procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should be worn to protect against splashes.[1][2][3] A face shield provides an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling this compound.[1][4] It is important to check the glove manufacturer's chemical resistance data for the specific solvents being used. Gloves should be inspected for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat or Gown | A clean lab coat or a disposable gown should be worn to protect personal clothing and skin from contamination.[1][2][4] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound or solutions should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[5] If a fume hood is not available, a risk assessment should determine the need for a respirator. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Weighing: If handling this compound as a solid, weigh it in a chemical fume hood to prevent the inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]
Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: All contaminated materials should be disposed of as hazardous waste.
Disposal Plan:
-
Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered chemical waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While no specific experimental protocols for this compound were found in the safety-related search results, a general protocol for the extraction and isolation of this compound from Stereospermum suaveolens roots involves the following steps:
-
The dried and powdered roots are extracted with methanol (B129727).
-
The combined methanol extracts are concentrated under a vacuum.
-
The crude extract is dissolved in water and partitioned successively with ethyl acetate (B1210297) and n-butanol.
-
The ethyl acetate soluble fraction is subjected to open silica (B1680970) gel column chromatography.
-
Fractions are collected and analyzed by HPLC to identify those containing this compound.
-
The compound is further purified by precipitation and washing with petroleum ether.
For detailed experimental procedures, it is recommended to consult relevant scientific literature.
Caption: PPE selection workflow for this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
